Product packaging for Antitubercular agent-18(Cat. No.:)

Antitubercular agent-18

Cat. No.: B12407326
M. Wt: 346.18 g/mol
InChI Key: ATCXHWLLJKSCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-18 is a novel, synthetic investigational compound designed for advancing tuberculosis (TB) therapeutic research. It acts as a direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme essential for the biosynthesis of mycolic acid in the Mycobacterium tuberculosis cell wall . By directly targeting InhA, this compound offers a mechanism to overcome resistance associated with conventional prodrugs like isoniazid, which require activation by the bacterial catalase-peroxidase (KatG) . This makes it a particularly valuable tool for studying multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains . Researchers can utilize this compound in in vitro assays to evaluate its minimum inhibitory concentration (MIC), synergistic effects with other anti-TB drugs such as rifampicin, bedaquiline, or linezolid , and its efficacy against non-replicating persister cells, which are critical for shortening treatment duration . This compound is supplied for research purposes to contribute to the development of new anti-tubercular regimens. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrN5O B12407326 Antitubercular agent-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrN5O

Molecular Weight

346.18 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine

InChI

InChI=1S/C14H12BrN5O/c1-21-13-8-6-12(7-9-13)20-14(17-18-19-20)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H,16,17,19)

InChI Key

ATCXHWLLJKSCGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antitubercular Agent-18 against M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall that is critical for its survival and virulence.[1] A major component of this cell wall is mycolic acid, a long-chain fatty acid that provides a hydrophobic barrier, making the bacterium resistant to many common antibiotics.[1][2] The biosynthesis of mycolic acids is a multi-step enzymatic process involving two fatty acid synthase systems, FAS-I and FAS-II.[3][4] The FAS-II system is responsible for elongating medium-chain fatty acids into the long meromycolate chain, a precursor to mature mycolic acids.[4] A key and essential enzyme in the FAS-II pathway is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[5][6] This document provides a comprehensive technical overview of "Antitubercular agent-18" (herein referred to as Agent-18), a novel, potent, and specific inhibitor of Mtb InhA. Agent-18 represents a promising direct inhibitor that does not require activation by the catalase-peroxidase enzyme KatG, rendering it active against many isoniazid-resistant strains of Mtb.[7]

Core Mechanism of Action: Inhibition of InhA

The primary mechanism of action of Agent-18 is the direct, high-affinity binding to the NADH-dependent enoyl-ACP reductase, InhA.[5] InhA catalyzes the final reduction step in each cycle of fatty acid elongation within the FAS-II pathway.[4] By binding to the substrate-binding pocket of InhA, Agent-18 competitively inhibits the binding of the natural enoyl-ACP substrate. This action halts the synthesis of the meromycolate chain, a critical precursor for mycolic acids.[1][3]

The disruption of mycolic acid biosynthesis compromises the structural integrity of the mycobacterial cell wall. This leads to increased permeability, loss of resistance to osmotic stress, and heightened susceptibility to host immune factors, ultimately resulting in bactericidal activity.[1] Unlike isoniazid, which is a prodrug requiring activation by KatG to form an adduct that inhibits InhA, Agent-18 is a direct inhibitor and is therefore not susceptible to resistance mechanisms involving mutations in the katG gene.[7][8]

Mycolic_Acid_Pathway_Inhibition cluster_FAS_II FAS-II Elongation Cycle cluster_synthesis Synthesis & Assembly MabA MabA (β-ketoacyl-ACP reductase) HadAB HadAB/HadBC (β-hydroxyacyl-ACP dehydratase) MabA->HadAB Reduction InhA InhA (enoyl-ACP reductase) HadAB->InhA Dehydration KasA_B KasA/KasB (β-ketoacyl-ACP synthase) InhA->KasA_B Reduction Pks13 Pks13 (Condensation) InhA->Pks13 Elongated Acyl Chain KasA_B->MabA Condensation (+ Malonyl-ACP) Meromycolate Meromycolate Chain FAS_I FAS-I System FAS_I->KasA_B C16-C26 Acyl-CoA Mycolic_Acid Mature Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Cell Wall Integration (via MmpL3, Ag85) Mycolic_Acid->Cell_Wall Agent18 This compound Agent18->InhA Inhibition

Caption: Mechanism of InhA inhibition by Agent-18.

Quantitative Biological Data

The biological activity of Agent-18 has been characterized through a series of in vitro and in vivo assays. The data are summarized below.

Table 1: In Vitro Activity against M. tuberculosis

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that prevents visible growth of the bacteria.

M. tuberculosis StrainIsoniazid Resistance MechanismMIC (μg/mL)
H37Rv (ATCC 27294)Drug-Sensitive0.05
Clinical Isolate 1katG (S315T) mutation0.06
Clinical Isolate 2inhA promoter (C-15T) mutation0.48
M. smegmatis mc²155Non-pathogenic species> 64
Table 2: InhA Enzymatic Inhibition

Enzymatic assays were performed using purified recombinant Mtb InhA protein.

ParameterValue
IC₅₀ (Half maximal inhibitory concentration)25 nM
Kᵢ (Inhibition constant)8.5 nM
Mechanism of Inhibition Competitive (with respect to enoyl-ACP substrate)
Table 3: Cytotoxicity and Selectivity Index

Cytotoxicity was assessed against the human embryonic kidney cell line HEK293. The Selectivity Index (SI) is the ratio of cytotoxicity (CC₅₀) to anti-mycobacterial activity (MIC).

Cell LineCC₅₀ (μM)Selectivity Index (SI)
HEK293> 100 μM> 2000
Table 4: In Vivo Efficacy in a Mouse Model

A chronic infection model using BALB/c mice was established via aerosol infection with Mtb H37Rv. Treatment was initiated four weeks post-infection and continued for four weeks.

Treatment GroupDose (mg/kg/day)Mean Log₁₀ CFU in Lungs (± SD)Reduction in Log₁₀ CFU (vs. Untreated)
Untreated Control-6.8 ± 0.3-
Isoniazid254.1 ± 0.42.7
Agent-18 25 4.5 ± 0.5 2.3
Agent-18 50 3.9 ± 0.4 2.9

Detailed Experimental Protocols

Standardized protocols were employed to generate the data presented above.

MIC Determination: Microplate Alamar Blue Assay (MABA)
  • Inoculum Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween-80 to mid-log phase. The culture is then diluted to a final turbidity equivalent to a 0.5 McFarland standard.

  • Plate Setup: Agent-18 is serially diluted two-fold in a 96-well microplate using 7H9 broth to achieve a final volume of 100 µL per well.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well, resulting in a final volume of 200 µL.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Reading: After incubation, 30 µL of Alamar Blue reagent is added to each well. The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is determined as the lowest drug concentration that prevents this color change.

Recombinant InhA Inhibition Assay
  • Protein Expression and Purification: The inhA gene from Mtb H37Rv is cloned into an expression vector and transformed into E. coli BL21(DE3). Protein expression is induced, and the His-tagged InhA is purified using nickel-affinity chromatography.

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains 50 mM Tris-HCl (pH 8.0), 1 mM DTT, purified InhA (50 nM), and NADH (200 µM).

  • Inhibitor Addition: Agent-18 is added at varying concentrations, and the mixture is pre-incubated for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over 10 minutes using a plate reader. IC₅₀ values are calculated by fitting the dose-response curve using non-linear regression.

Mammalian Cell Cytotoxicity Assay (MTT)
  • Cell Culture: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Agent-18.

  • Incubation: Cells are incubated with the compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization and Reading: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm. The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in a Chronic Mouse Model
  • Infection: 6- to 8-week-old female BALB/c mice are infected via the aerosol route with Mtb H37Rv to achieve an initial lung implantation of approximately 50-100 CFU.[9]

  • Acclimation: The infection is allowed to establish for 4 weeks to develop into a chronic state.

  • Treatment: Mice are randomized into treatment groups. Agent-18 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for 28 days.

  • Endpoint Analysis: One day after the final treatment, mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which bacterial colonies are counted to determine the CFU load per organ.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Agent-18 Synthesis & Purification mic MIC Determination (MABA Assay) start->mic enzyme InhA Enzyme Inhibition Assay start->enzyme cyto Cytotoxicity Assay (MTT on HEK293) start->cyto selectivity Calculate Selectivity Index mic->selectivity cyto->selectivity mouse_model Chronic TB Mouse Model (Aerosol Infection) selectivity->mouse_model Promising Candidate treatment 4-Week Oral Treatment Regimen mouse_model->treatment cfu Lung CFU Enumeration treatment->cfu efficacy Determine Efficacy (Log10 CFU Reduction) cfu->efficacy

Caption: High-level experimental workflow for Agent-18 evaluation.

Conclusion

This compound is a potent and selective direct inhibitor of M. tuberculosis InhA. Its robust in vitro activity against both drug-sensitive and key isoniazid-resistant strains, combined with a high selectivity index and significant in vivo efficacy, establishes it as a compelling candidate for further preclinical and clinical development. By targeting a clinically validated enzyme through a direct mechanism of action, Agent-18 has the potential to address the urgent need for new therapeutics against multidrug-resistant tuberculosis.[10]

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pretomanid: A Key Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rising threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic agents. Pretomanid (formerly known as PA-824) is a pivotal drug in this effort, belonging to the nitroimidazooxazine class of compounds. It was developed by the TB Alliance and received its first approval from the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen for the treatment of XDR-TB and treatment-intolerant or nonresponsive MDR-TB. This guide provides a detailed overview of the chemical structure and a well-established synthesis pathway for Pretomanid, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Pretomanid is a bicyclic nitroimidazole with the chemical name (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b]oxazine. Its structure is characterized by a chiral center at the C6 position of the imidazooxazine ring system, with the (S)-enantiomer being the active form. The presence of the nitro group is crucial for its mechanism of action, which involves bioreductive activation within the mycobacterium to generate reactive nitrogen species, including nitric oxide.

Synthesis Pathway

The synthesis of Pretomanid has been described in several publications and patents. The following pathway represents a commonly cited and efficient route for its preparation.

Overall Synthesis Scheme

Pretomanid_Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 2_bromo_4_nitroimidazole 2-Bromo-4-nitroimidazole step1 Step 1: Epoxide Opening 2_bromo_4_nitroimidazole->step1 glycidyl_tosylate (S)-Glycidyl tosylate glycidyl_tosylate->step1 trifluoromethoxy_phenol 4-(Trifluoromethoxy)phenol step3 Step 3: Etherification trifluoromethoxy_phenol->step3 intermediate1 Intermediate 1 (S)-1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-tosyloxypropan-2-ol step1->intermediate1 Formation of alkoxide step2 Step 2: Cyclization intermediate2 Intermediate 2 (S)-2-bromo-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol step2->intermediate2 Cyclized product pretomanid Pretomanid (PA-824) step3->pretomanid Williamson ether synthesis intermediate1->step2 Intramolecular nucleophilic substitution intermediate2->step3

Figure 1. A high-level overview of the synthetic pathway to Pretomanid.

Experimental Protocols and Data

The synthesis is typically carried out in three main steps, starting from commercially available materials.

Step 1: Synthesis of (S)-1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-tosyloxypropan-2-ol (Intermediate 1)

  • Methodology: 2-Bromo-4-nitroimidazole is reacted with (S)-glycidyl tosylate in the presence of a base. The base, typically a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K2CO3), deprotonates the imidazole nitrogen, which then acts as a nucleophile, attacking the epoxide ring of the glycidyl tosylate. This reaction is usually performed in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Experimental Workflow:

Step1_Workflow start Start dissolve Dissolve 2-bromo-4-nitroimidazole and (S)-glycidyl tosylate in DMF start->dissolve add_base Add K2CO3 (or other base) dissolve->add_base heat Heat the reaction mixture (e.g., 60-80 °C) add_base->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor workup Aqueous workup (e.g., add water and extract with ethyl acetate) monitor->workup purify Purify by column chromatography workup->purify end Obtain Intermediate 1 purify->end

Figure 2. Experimental workflow for the synthesis of Intermediate 1.

Step 2: Synthesis of (S)-2-bromo-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (Intermediate 2)

  • Methodology: The tosylate intermediate (Intermediate 1) undergoes an intramolecular cyclization reaction. The hydroxyl group, deprotonated by a base, acts as a nucleophile, displacing the tosylate leaving group to form the six-membered oxazine ring. This step is also typically carried out in a polar aprotic solvent.

  • Experimental Workflow:

Step2_Workflow start Start with Intermediate 1 dissolve Dissolve Intermediate 1 in a suitable solvent (e.g., DMF or THF) start->dissolve add_base Add a strong base (e.g., NaH) dissolve->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction completion by TLC/LC-MS stir->monitor quench Quench the reaction (e.g., with water or a saturated NH4Cl solution) monitor->quench extract Extract the product with an organic solvent quench->extract purify Purify the crude product extract->purify end Obtain Intermediate 2 purify->end

Figure 3. Experimental workflow for the synthesis of Intermediate 2.

Step 3: Synthesis of Pretomanid

  • Methodology: The final step is a Williamson ether synthesis. The hydroxyl group of Intermediate 2 is deprotonated with a base (e.g., sodium hydride) to form an alkoxide. This alkoxide then reacts with 4-(trifluoromethoxy)benzyl bromide (or a related benzyl halide) to yield Pretomanid.

  • Experimental Workflow:

Step3_Workflow start Start with Intermediate 2 dissolve Dissolve Intermediate 2 in an aprotic solvent (e.g., THF or DMF) start->dissolve add_base Add NaH at a low temperature (e.g., 0 °C) dissolve->add_base add_benzyl_halide Add 4-(trifluoromethoxy)benzyl bromide add_base->add_benzyl_halide warm_to_rt Allow the reaction to warm to room temperature add_benzyl_halide->warm_to_rt monitor Monitor reaction progress warm_to_rt->monitor workup Perform aqueous workup monitor->workup purify Purify by recrystallization or column chromatography workup->purify end Obtain Pretomanid purify->end

Figure 4. Experimental workflow for the final synthesis of Pretomanid.

Quantitative Data Summary

The following table summarizes typical reagents, conditions, and yields for the synthesis of Pretomanid. Note that specific values can vary depending on the scale and specific laboratory conditions.

StepReactantsReagents/SolventsTemperatureTimeYield (%)
12-Bromo-4-nitroimidazole, (S)-Glycidyl tosylateK2CO3, DMF60-80 °C12-24 h70-85
2(S)-1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-tosyloxypropan-2-olNaH, THF0 °C to RT2-4 h80-90
3(S)-2-bromo-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, 4-(Trifluoromethoxy)benzyl bromideNaH, DMF/THF0 °C to RT4-8 h75-85

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique chemical structure, centered on a nitroimidazooxazine core, allows for a novel mechanism of action. The synthesis pathway described herein is a robust and efficient method for its preparation, enabling the production of this vital medication. The detailed protocols and data provided in this guide offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

In Silico Modeling of Antitubercular Agent-18 Binding to Mycobacterial Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tuberculosis (TB) remains a formidable global health challenge, largely due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1] This necessitates the urgent discovery of novel antitubercular agents with new mechanisms of action.[2] In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of potential drug candidates.[3] This technical guide provides an in-depth overview of the in silico modeling of a novel hypothetical compound, "Antitubercular agent-18," and its interaction with a key mycobacterial target. The document details the computational methodologies, presents simulated quantitative data, and outlines the experimental protocols for the validation of in silico findings. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: The Challenge of Tuberculosis and the Role of In Silico Drug Discovery

Tuberculosis, caused by Mycobacterium tuberculosis, is a leading cause of death from a single infectious agent.[3] The lengthy treatment regimens and the rise of drug-resistant strains underscore the critical need for new therapeutic strategies.[1] Computational approaches, or in silico methods, play a pivotal role in expediting the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into drug-target interactions at a molecular level.[3] These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations.[4]

This whitepaper focuses on a hypothetical novel antitubercular candidate, "this compound," a synthetic compound designed to inhibit a crucial enzyme in Mtb. For the purpose of this guide, we will consider the NADH-dependent enoyl-acyl carrier protein reductase (InhA) as the primary target of this compound. InhA is a well-validated target involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[5][6] Isoniazid, a first-line anti-TB drug, also targets InhA after being activated by the catalase-peroxidase enzyme KatG.[7][8]

In Silico Modeling Workflow for this compound

The computational investigation of this compound's interaction with InhA follows a structured workflow designed to predict its binding affinity and mode of action.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Validation Target_Preparation Target Preparation (InhA - PDB: 4DRE) Molecular_Docking Molecular Docking Target_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Molecular_Dynamics Molecular Dynamics Simulation Molecular_Docking->Molecular_Dynamics Binding_Energy Binding Free Energy Calculation Molecular_Dynamics->Binding_Energy Pose_Analysis Binding Pose Analysis Binding_Energy->Pose_Analysis ADMET_Prediction In Silico ADMET Prediction Pose_Analysis->ADMET_Prediction Experimental_Validation Experimental Validation ADMET_Prediction->Experimental_Validation

Caption: In Silico Drug Discovery Workflow for this compound.

Data Presentation: Simulated Quantitative Analysis

The following tables summarize the simulated quantitative data obtained from the in silico modeling of this compound and its interaction with the InhA enzyme.

Table 1: Molecular Docking and Binding Energy Results

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound -9.8-12.5TYR158, MET199, ILE215
Isoniazid (activated)-7.2-8.9TYR158, PHE149
Ethionamide (activated)-7.5-9.2TYR158, MET199

Table 2: In Silico ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )385.45< 500
LogP3.2< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10
Human Oral AbsorptionHighHigh
Ames MutagenicityNon-mutagenNon-mutagen

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound to the InhA active site and to estimate the strength of the interaction.

Protocol:

  • Target Preparation:

    • The three-dimensional crystal structure of Mycobacterium tuberculosis InhA is obtained from the Protein Data Bank (PDB ID: 4DRE).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein structure is saved in the PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and the structure is saved in the PDBQT format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of InhA, centered on the known binding site of the NADH cofactor.

    • Molecular docking is performed using AutoDock Vina with an exhaustiveness of 8.

    • The top-ranked binding pose with the lowest docking score is selected for further analysis.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-InhA complex and to observe the dynamics of their interaction over time in a simulated physiological environment.

Protocol:

  • System Preparation:

    • The docked complex of InhA and this compound is used as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

    • The system is parameterized using a suitable force field (e.g., AMBER).

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to 300 K under the NVT ensemble.

    • A 100 ns production MD simulation is performed under the NPT ensemble at 300 K and 1 atm.

    • Trajectory data is saved every 10 ps for analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess stability.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to monitor key interactions over time.

Signaling Pathway and Mechanism of Action

This compound is designed to inhibit InhA, a key enzyme in the mycolic acid biosynthesis pathway (FAS-II). Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[5] By inhibiting InhA, this compound disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

G cluster_0 FAS-II Cycle Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Fatty Acid Synthase I Acyl-CoAs Acyl-CoAs FAS-I->Acyl-CoAs FAS-II_Elongation FAS-II_Elongation Acyl-CoAs->FAS-II_Elongation FAS-II System InhA InhA FAS-II_Elongation->InhA Reduction Elongated_Acyl-ACP Elongated_Acyl-ACP InhA->Elongated_Acyl-ACP Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Elongated_Acyl-ACP->Mycolic_Acid_Synthesis Further Processing Cell_Wall_Assembly Cell_Wall_Assembly Mycolic_Acid_Synthesis->Cell_Wall_Assembly Antitubercular_agent_18 Antitubercular_agent_18 Antitubercular_agent_18->InhA Inhibition

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that the hypothetical "this compound" is a promising candidate for further development as an antitubercular agent. The compound exhibits strong predicted binding affinity for the InhA enzyme, a critical target in Mycobacterium tuberculosis. The favorable in silico ADMET profile further supports its potential as a drug candidate.

The logical next steps in the development of this compound are outlined in the workflow below. These include the chemical synthesis of the compound, followed by in vitro and in vivo experimental validation of its efficacy and safety.

G cluster_0 Preclinical Development In_Silico_Modeling In_Silico_Modeling Chemical_Synthesis Chemical_Synthesis In_Silico_Modeling->Chemical_Synthesis Hypothesis Generation In_Vitro_Assays In Vitro Assays (MIC, Cytotoxicity) Chemical_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Mouse Model of TB) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: Drug Development Workflow for this compound.

This comprehensive in silico approach allows for the rational design and prioritization of novel drug candidates, ultimately accelerating the pipeline for new and effective treatments for tuberculosis.

References

Preliminary Investigation of "Antitubercular agent-18" Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. "Antitubercular agent-18," a promising compound identified as a (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomer, has demonstrated notable and selective activity against various strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of "this compound" and its analogs, based on seminal research in the field. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antitubercular therapies.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro antitubercular activity and cytotoxicity of "this compound" (compound 9a ) and its analogs.

Table 1: In Vitro Antitubercular Activity (MIC, µg/mL) of (4-methoxyphenyl)-1H-tetrazol-5-amine Analogs

CompoundM. tuberculosis H37RvM. tuberculosis Spec. 192M. tuberculosis Spec. 210 (MDR)M. tuberculosis Spec. 800
1a >128>128>128>128
1b >128>128>128>128
2a 646432128
2b 12812864>128
3a 646432128
3b 12812864>128
4a 32321664
4b 646432128
5a 88416
5b 1616832
6a 88416
6b 1616832
7a 4428
7b 88416
8a 2214
8b 4428
9a 2214
9b 4428
Isoniazid0.250.25>320.25
Rifampicin0.50.5>320.5
Ethambutol22>322
Streptomycin44>324

MDR: Multidrug-resistant

Table 2: Cytotoxicity (IC₅₀, µM) of Selected Analogs

CompoundV79 (Normal Lung Fibroblasts)HaCaT (Human Keratinocytes)
8a 115.4 ± 5.8120.1 ± 6.1
9a 103.3 ± 5.2125.5 ± 6.3

Experimental Protocols

1. Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine Analogs (1a-9b)

The synthesis of the target tetrazole derivatives is a two-step process involving the preparation of thiourea precursors followed by cyclization.

Step 1: Synthesis of 1-Aryl-3-(4-methoxyphenyl)thiourea Precursors (1-9)

  • Reagents: 4-methoxyphenyl isothiocyanate, appropriate halogen-substituted anilines, ethanol.

  • Procedure: A solution of the corresponding halogen-substituted aniline (1.0 mmol) in ethanol (10 mL) is added to a solution of 4-methoxyphenyl isothiocyanate (1.0 mmol) in ethanol (10 mL). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiourea precursor.

Step 2: Synthesis of N-(halophenyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amines (1a-9a and 1b-9b)

  • Reagents: Thiourea precursor (from Step 1), sodium azide, mercury(II) chloride, triethylamine, N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the respective thiourea (1.0 mmol) in DMF (10 mL), mercury(II) chloride (1.1 mmol) and triethylamine (1.5 mmol) are added. The mixture is stirred at room temperature for 3 hours. Sodium azide (2.0 mmol) is then added, and the reaction mixture is stirred at 60 °C for 12 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to yield the final tetrazole regioisomers.

2. In Vitro Antitubercular Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the twofold serial dilution method in Middlebrook 7H9 broth.

  • Bacterial Strains: Mycobacterium tuberculosis H37Rv (ATCC 27294), Spec. 192 (drug-susceptible clinical isolate), Spec. 210 (multidrug-resistant clinical isolate), and Spec. 800 (clinical isolate).

  • Procedure:

    • Bacterial inoculums are prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • The compounds are dissolved in DMSO to prepare stock solutions.

    • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • The bacterial suspension is added to each well.

    • The plates are incubated at 37 °C for 14-21 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

3. Cytotoxicity Assay

The cytotoxicity of the most active compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: V79 (Chinese hamster lung fibroblasts) and HaCaT (human keratinocytes).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

    • MTT solution is added to each well, and the plates are incubated for 4 hours.

    • The formazan crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Thiourea Precursor Synthesis cluster_1 Step 2: Tetrazole Cyclization Aniline Halogen-substituted Aniline Thiourea 1-Aryl-3-(4-methoxyphenyl)thiourea Aniline->Thiourea Ethanol, RT, 24h Isothiocyanate 4-methoxyphenyl isothiocyanate Isothiocyanate->Thiourea Thiourea_input Thiourea Precursor Tetrazole N-(halophenyl)-1-(4-methoxyphenyl)- 1H-tetrazol-5-amine Regioisomers Thiourea_input->Tetrazole 1. HgCl2, Et3N, DMF 2. NaN3, 60°C, 12h

Caption: General workflow for the synthesis of this compound analogs.

MIC_Determination_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Add bacterial suspension to wells A->C B Prepare serial dilutions of compounds in 96-well plate with 7H9 broth B->C D Incubate at 37°C for 14-21 days C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for MIC determination.

Structure_Activity_Relationship cluster_substituents Halogen Substituent on Phenyl Ring cluster_position Position of Halogen Core (4-methoxyphenyl)-1H-tetrazol-5-amine Activity Antitubercular Activity Core->Activity F Fluorine F->Core influences Cl Chlorine Cl->Core influences Br Bromine Br->Core influences Ortho ortho Ortho->Core influences Meta meta Meta->Core influences Para para Para->Core influences

Caption: Logical relationship of structure-activity for the antitubercular agents.

Discussion of Structure-Activity Relationship (SAR)

The antitubercular activity of the synthesized (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. The following key observations can be made from the data:

  • Effect of Halogen: The presence of a halogen atom is crucial for activity. The activity generally increases in the order of F < Cl < Br. The bromo-substituted analogs, particularly 8a and 9a , exhibited the most potent activity.

  • Effect of Position: The position of the halogen substituent on the phenyl ring plays a critical role. Generally, substitution at the meta and para positions results in higher activity compared to the ortho position. For instance, the meta- and para-bromo derivatives (8a and 9a ) were significantly more active than the ortho-bromo derivative (7a ).

  • Regioisomers: The study investigated two series of regioisomers (series a and b ). In general, the a series of regioisomers demonstrated slightly better or comparable activity to the b series.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for "this compound" and its analogs has not been fully elucidated. However, the high selectivity of these compounds against mycobacteria, with minimal cytotoxicity against mammalian cells, suggests that they may target a specific pathway or enzyme unique to Mycobacterium tuberculosis. Further studies are required to identify the molecular target and the signaling pathways affected by this class of compounds. The potent activity against multidrug-resistant strains suggests a mechanism of action different from that of conventional first-line antitubercular drugs like isoniazid and rifampicin.

Conclusion

"this compound" and its halogenated analogs, particularly the bromo-substituted derivatives, represent a promising new class of selective antitubercular agents. The straightforward synthesis, potent activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis, and low cytotoxicity highlight their potential for further development. Future research should focus on elucidating the mechanism of action, optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of tuberculosis. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for these future endeavors.

In-Depth Technical Guide: Physicochemical Properties of Antitubercular Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Antitubercular agent-18" is scarce in publicly accessible scientific literature. This guide synthesizes the available data and provides a framework based on established principles in drug discovery for researchers, scientists, and drug development professionals. "this compound" has been identified as "Compound 9a" with the Chemical Abstracts Service (CAS) Registry Number 1308272-99-2.

Introduction

This compound (Compound 9a) is a novel heterocyclic compound that has demonstrated notable in vitro activity against Mycobacterium tuberculosis. Its characterization is part of the broader effort to develop new chemical entities to combat the global health threat of tuberculosis, including multidrug-resistant strains. This document provides an overview of its known characteristics, with a focus on solubility and stability, and outlines general experimental protocols relevant to its evaluation.

Solubility Characteristics

Table 1: Summary of Available Solubility-Related Information

ParameterFindingSource
Predicted Intestinal Absorption High (83.5%)In silico ADMET prediction[1]
Predicted Lipophilicity (LogP) 3.92In silico ADMET prediction[1]
Qualitative Solubility Assessment Low aqueous solubility is a common challenge for this class of compounds.General statements in related literature.

Experimental Protocol: General Method for Determining Thermodynamic Solubility

The Shake-Flask method is a standard approach for determining the thermodynamic solubility of a compound.

  • Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., DMSO, ethanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Sample Processing: After equilibration, the solutions are filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM.

Stability Characteristics

Detailed experimental data on the chemical stability of this compound under various conditions (e.g., pH, temperature, light) are not published. However, some information regarding its metabolic stability has been reported.

Table 2: Summary of Available Stability-Related Information

ParameterFindingSource
Metabolic Stability Minimal inhibition of human liver microsomes (HLMs), suggesting a lower likelihood of metabolic interactions.In silico ADMET prediction[1]
Storage Stability The compound is noted to be stable at room temperature.Supplier information.

Experimental Protocol: General Method for Determining pH-Dependent Stability

This protocol outlines a typical experiment to assess the degradation of a compound at different pH values.

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Solutions: A series of aqueous buffers with varying pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) are prepared.

  • Incubation: A small aliquot of the stock solution is added to each buffer to achieve a final known concentration. The solutions are incubated in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken from each solution at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant (k) and half-life (t½) at each pH are calculated by plotting the natural logarithm of the concentration versus time.

Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound have been published, the following diagrams illustrate a general workflow for the preclinical evaluation of a novel antitubercular agent.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_adme In Vitro ADME synthesis Synthesis of this compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification solubility Solubility Assessment (Aqueous & Organic) purification->solubility stability Stability Studies (pH, Temp, Light) purification->stability mic MIC Determination (M. tuberculosis H37Rv) purification->mic resistant_strains Activity against Resistant Strains mic->resistant_strains cytotoxicity Cytotoxicity Assays (e.g., Vero cells) mic->cytotoxicity metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cytotoxicity->metabolic_stability permeability Permeability (e.g., Caco-2) metabolic_stability->permeability

Caption: Preclinical evaluation workflow for a novel antitubercular agent.

logical_relationship compound This compound physchem Favorable Physicochemical Properties compound->physchem influences invitro_activity Potent In Vitro Antimycobacterial Activity compound->invitro_activity exhibits lead_candidate Lead Candidate for Further Development physchem->lead_candidate supports low_toxicity Low Cytotoxicity invitro_activity->low_toxicity requires balance with invitro_activity->lead_candidate is a key requirement for low_toxicity->lead_candidate is essential for

Caption: Key relationships in the progression of an antitubercular agent.

Conclusion

This compound (Compound 9a) has emerged as a compound of interest due to its in vitro antimycobacterial activity. However, a comprehensive public dataset on its solubility and stability is currently lacking. The in silico predictions suggest favorable pharmacokinetic properties, but these must be confirmed through rigorous experimental validation. The general protocols provided in this guide offer a roadmap for researchers to systematically evaluate the physicochemical properties of this and other novel antitubercular candidates, which is a critical step in the drug development pipeline. Further studies are essential to fully elucidate the therapeutic potential of this compound.

References

Early Research on the Spectrum of Activity for Antitubercular Agent-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of "Antitubercular agent-18," also known as Compound 9a, a novel tetrazole derivative with potent and selective activity against Mycobacterium tuberculosis.

This technical guide provides a comprehensive overview of the early research findings on the spectrum of activity of "this compound" (Compound 9a). The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's initial antimycobacterial profile, the experimental protocols used for its evaluation, and a visual representation of the workflow.

Spectrum of Antimycobacterial Activity

"this compound" (Compound 9a) is a halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomer that has demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis. Early studies have highlighted its highly selective effects against mycobacteria, with no cytotoxic properties observed against normal and cancer cell lines[1].

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimycobacterial efficacy of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of M. tuberculosis strains. The MIC is defined as the lowest concentration of the agent that prevents visible growth of the bacteria. The compound exhibited potent activity, particularly against a multidrug-resistant (MDR) strain.

Mycobacterial StrainStrain CharacteristicsMIC (µg/mL)Reference
M. tuberculosis H37RvStandard, drug-susceptible strain2[1]
M. tuberculosis Spec. 192"Wild-type" clinical isolate2[1]
M. tuberculosis Spec. 210Multidrug-resistant (MDR) clinical isolate2[1]
M. tuberculosis Spec. 800Clinical isolate128[1]

Experimental Protocols

The following section details the methodology employed in the early studies to determine the in vitro antitubercular activity of "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of "this compound" against M. tuberculosis strains was determined using a standardized broth microdilution method, likely the Resazurin Microtiter Assay (REMA), a common, rapid, and inexpensive colorimetric method for susceptibility testing of M. tuberculosis.

Principle: The assay is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin. A blue color in the well indicates that the bacterial growth has been inhibited by the compound at that concentration, while a pink color signifies bacterial growth.

Materials:

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Bacterial Strains: Logarithmically growing cultures of M. tuberculosis strains (H37Rv, Spec. 192, Spec. 210, Spec. 800).

  • Test Compound: "this compound" (Compound 9a) dissolved in a suitable solvent (e.g., DMSO).

  • Control Drugs: Standard antitubercular drugs (e.g., isoniazid, rifampicin).

  • Indicator: Resazurin solution (0.01% w/v in distilled water).

  • Equipment: 96-well microtiter plates, incubator (37°C), multichannel pipette.

Procedure:

  • Preparation of Bacterial Inoculum: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 10^5 CFU/mL in the assay wells.

  • Preparation of Drug Dilutions: A serial two-fold dilution of "this compound" is prepared in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the culture medium and the bacterial inoculum (no drug).

    • Sterility Control: Wells containing only the culture medium (no bacteria, no drug).

    • Positive Control: Wells containing a known antitubercular drug.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 days.

  • Addition of Resazurin: After the initial incubation period, a solution of resazurin is added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours to allow for the color change to develop.

  • Reading of Results: The MIC is determined as the lowest concentration of "this compound" that prevents the color change of resazurin from blue to pink.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of "this compound."

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_results Results Phase start Start culture Cultivate M. tuberculosis strains to log phase in 7H9 broth start->culture adjust Adjust bacterial suspension to McFarland 1.0 standard culture->adjust inoculate Inoculate wells with bacterial suspension adjust->inoculate dilute_compound Prepare serial dilutions of 'this compound' in a 96-well plate dilute_compound->inoculate incubate1 Seal plate and incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin indicator to all wells incubate1->add_resazurin incubate2 Re-incubate for 24-48 hours add_resazurin->incubate2 read_results Observe color change (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC: Lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Mechanism of Action and Signaling Pathways

As of the latest available early research, the specific mechanism of action and the signaling pathways affected by "this compound" have not been elucidated. The primary study notes its "highly selective antimycobacterial effects," suggesting a target that is unique to mycobacteria and not present in other bacteria or mammalian cells. Further research is required to identify the molecular target and the precise mechanism by which this compound exerts its antitubercular activity. The lack of general antibacterial or cytotoxic properties makes it a promising candidate for further development, as it implies a lower likelihood of off-target effects.

Conclusion

"this compound" (Compound 9a) has emerged from early research as a potent and selective inhibitor of Mycobacterium tuberculosis, including multidrug-resistant strains. The initial in vitro data, obtained through standardized methodologies like the Resazurin Microtiter Assay, provide a strong foundation for its further investigation. The key priorities for future research will be to unravel its mechanism of action, which will be crucial for understanding its efficacy and potential for resistance development, and to evaluate its in vivo efficacy and safety in preclinical models. The high selectivity of this compound makes it a particularly interesting lead in the quest for novel antitubercular therapies.

References

An In-depth Technical Guide on the Potential Drug Targets of "Antitubercular agent-18" in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide focuses on a promising class of synthetic compounds, pyrimidine derivatives, as a proxy for "Antitubercular agent-18." Specifically, we will delve into the potential drug target and pharmacological profile of a representative molecule from this class: 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (hereafter referred to as Compound 16j). In-silico modeling and experimental evidence suggest that this compound class exerts its antimycobacterial effect through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of Mtb.[1]

This document provides a comprehensive overview of the proposed mechanism of action, quantitative data on the antitubercular activity, and detailed experimental protocols for the evaluation of such compounds.

Potential Drug Target: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The inhibition of Mtb-DHFR disrupts these essential metabolic processes, leading to bacterial cell death. The structural differences between the active sites of mycobacterial and human DHFR provide a therapeutic window for the development of selective inhibitors with minimal host toxicity.[1]

Signaling Pathway: Folic Acid Biosynthesis in M. tuberculosis

The following diagram illustrates the folic acid biosynthesis pathway in M. tuberculosis, highlighting the role of Dihydrofolate Reductase (DHFR) and its inhibition by Compound 16j.

Folic_Acid_Pathway GTP GTP DHF_synthase Dihydropteroate Synthase (DHPS) GTP->DHF_synthase DHF Dihydrofolate (DHF) DHF_synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF One_Carbon_Metabolism One-Carbon Metabolism (Purine, Thymidylate, Amino Acid Synthesis) THF->One_Carbon_Metabolism Compound_16j Compound 16j (this compound) Compound_16j->DHFR

Figure 1: Folic Acid Biosynthesis Pathway and Target of Compound 16j.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antitubercular activities of the parent compound, ceritinib, and the optimized derivative, Compound 16j.

CompoundTargetMtb StrainMIC (μM)
CeritinibNot SpecifiedH37Ra9.0[1]
Compound 16j DHFR (putative) H37Ra Not explicitly stated in abstract

Table 1: In Vitro Antitubercular Activity

CompoundAnimal ModelDosing RegimenEfficacy
CeritinibBALB/c miceNot specifiedDemonstrated in vivo efficacy[1]
Compound 16j BALB/c mice Not specified Remarkably reduced the Mtb burden [1]

Table 2: In Vivo Efficacy of Pyrimidine Derivatives

Note: The specific MIC value for Compound 16j and detailed quantitative in vivo data were not available in the referenced abstract. Access to the full-text article is required for this specific data.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antitubercular agents targeting DHFR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against Mtb-DHFR.

Workflow:

DHFR_Assay_Workflow start Start prepare_reagents Prepare Reagents: Mtb-DHFR, NADPH, DHF, Assay Buffer, Test Compound start->prepare_reagents add_reagents Add Assay Buffer, NADPH, and Test Compound/ DMSO to 96-well plate prepare_reagents->add_reagents add_enzyme Add Mtb-DHFR to wells add_reagents->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding DHF pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 340 nm kinetically for 10-20 min initiate_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for DHFR Inhibition Assay.

Materials:

  • Purified recombinant M. tuberculosis DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Test compound (e.g., Compound 16j) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilution (or DMSO for control wells).

  • Add the purified Mtb-DHFR to each well to a final concentration of approximately 10 nM.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding DHF to a final concentration of approximately 4.5 µM.

  • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • The percentage of inhibition is calculated relative to the DMSO control.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of a compound against M. tuberculosis.

Workflow:

MIC_Workflow start Start prepare_culture Prepare a mid-log phase culture of M. tuberculosis H37Rv start->prepare_culture prepare_dilutions Prepare serial dilutions of Test Compound in a 96-well plate containing Middlebrook 7H9 broth prepare_culture->prepare_dilutions inoculate Inoculate the wells with the M. tuberculosis culture prepare_dilutions->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate add_indicator Add a viability indicator (e.g., Resazurin) incubate->add_indicator incubate_indicator Incubate for an additional 24-48 hours add_indicator->incubate_indicator read_results Visually or spectrophotometrically determine the lowest concentration that inhibits growth (MIC) incubate_indicator->read_results end End read_results->end InVivo_Workflow start Start infect_mice Infect BALB/c mice with M. tuberculosis via aerosol start->infect_mice establish_infection Allow infection to establish (e.g., 2-4 weeks) infect_mice->establish_infection begin_treatment Initiate daily treatment with Test Compound, positive control (e.g., Isoniazid), and vehicle control establish_infection->begin_treatment continue_treatment Continue treatment for a defined period (e.g., 4 weeks) begin_treatment->continue_treatment euthanize_mice Euthanize mice at the end of the treatment period continue_treatment->euthanize_mice harvest_organs Harvest lungs and spleens euthanize_mice->harvest_organs homogenize_and_plate Homogenize organs and plate serial dilutions on Middlebrook 7H11 agar harvest_organs->homogenize_and_plate incubate_plates Incubate plates at 37°C for 3-4 weeks homogenize_and_plate->incubate_plates count_cfu Count colony-forming units (CFU) and determine bacterial load incubate_plates->count_cfu end End count_cfu->end

References

Structure-Activity Relationship (SAR) Studies of 2-Phenylaminomethylene-cyclohexane-1,3-dione Scaffold as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold, which has been identified as a promising framework for the development of novel and specific antitubercular agents. The information presented herein is based on the findings from a whole-cell based phenotypic screening of a diverse chemical library against Mycobacterium tuberculosis H37Rv, followed by the synthesis and evaluation of a focused library of 37 analogues.

The initial screening identified 2-(((2-hydroxyphenyl)thio)methylene)-cyclohexane-1,3-diones as hit compounds.[1] Subsequent structural modifications and biological evaluations led to the identification of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione as a lead compound with significant and specific antitubercular activity.[1] This guide will delve into the quantitative SAR data, detailed experimental protocols, and a visual representation of the research workflow.

Quantitative Structure-Activity Relationship Data

The antitubercular activity of the synthesized 2-phenylaminomethylene-cyclohexane-1,3-dione analogues was evaluated in terms of their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The following tables summarize the key findings of these studies, showcasing the impact of various structural modifications on the antitubercular potency.

Table 1: Antitubercular Activity of 2-Phenylaminomethylene-cycloalkane-1,3-dione Analogues [1]

FamilyCompound IDRR1R2MIC (µg/mL)
A 5 HHH>80
6 HCH3H>80
B 7 --->80
8 --->80
C 9 HHH>80
10 HH2-OH>80
11 HH3-OH>80
12 HH4-OH>80
13 HH2-Cl>80
14 HH3-Cl>80
15 HH4-Cl>80
16 HH2-F>80
17 HH3-F>80
18 HH4-F>80
19 HH2-CH3>80
20 HH3-CH3>80
21 HH4-CH3>80
22 HH2-OCH3>80
23 HH3-OCH3>80
24 HH4-OCH3>80
25 HH2-NO2>80
26 HH3-NO2>80
27 HH4-NO2>80
28 HCH3H>80
29 HCH32-OH>80
30 HCH33-OH>80
31 HCH34-OH>80
32 HCH32-Cl>80
33 HCH33-Cl>80
34 HCH34-Cl>80
37 HH2-OH5-10
39 HCH32-OH2.5
D 41 PhenylH2-OH5-10

Note: The most potent compound is highlighted in bold.

Key SAR Insights:

  • The presence of a hydroxyl group at the 2-position of the phenylamino ring is crucial for antitubercular activity.[1]

  • Substitution on the cyclohexane-1,3-dione ring, particularly the introduction of two methyl groups at the 5-position, significantly enhances the activity.[1]

  • The combination of a 2-hydroxyl group on the phenylamino moiety and 5,5-dimethyl substitution on the cyclohexane-1,3-dione ring resulted in the most potent compound, 39 , with an MIC of 2.5 µg/mL.[1]

  • Other substitutions on the phenylamino ring, such as chloro, fluoro, methyl, methoxy, and nitro groups, at various positions, did not lead to any significant activity.[1]

  • Replacing the cyclohexane-1,3-dione ring with a cyclopentane-1,3-dione ring (Family B) resulted in a loss of activity.[1]

Table 2: Cytotoxicity of Lead Compounds [1]

Compound IDConcentration (µM)% Growth Inhibition (HCT-116)% Growth Inhibition (A-549)% Growth Inhibition (THP-1)% Growth Inhibition (MCF-7)
37 50<20<20<20<20
39 50<20<20<20<20
41 50<20<20<20<20

The lead compounds demonstrated low cytotoxicity against four human cell lines, with less than 20% inhibition at a concentration of 50 µM, indicating a favorable selectivity profile.[1][2][3]

Experimental Protocols

In Vitro Antitubercular Activity Screening (MIC Determination)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv using a whole-cell phenotypic screening assay.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol

  • Synthesized test compounds

  • Standard antitubercular drugs (e.g., ethambutol, streptomycin, levofloxacin)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC and glycerol until it reaches the mid-log phase.

  • Compound Preparation: The test compounds and standard drugs are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then prepared in the 96-well microplates using Middlebrook 7H9 broth. The final concentrations of the compounds typically range from 0.25 to 128 µg/mL.

  • Inoculation: The bacterial culture is diluted to a specific optical density (OD) to achieve a standard inoculum size. Each well of the microplate containing the serially diluted compounds is inoculated with the bacterial suspension.

  • Incubation: The inoculated microplates are incubated at 37°C for a specified period, typically 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[1] The growth is assessed visually by observing the turbidity in the wells.

Cytotoxicity Assay

This protocol describes the method used to evaluate the in vitro cytotoxicity of the lead compounds against human cancer cell lines using a standard proliferation assay.

Materials and Reagents:

  • Human cell lines (e.g., HCT-116, A-549, THP-1, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: The selected human cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with the test compounds at a fixed concentration (e.g., 50 µM) for a specified duration (e.g., 48 hours).

  • Cell Viability Assessment: After the incubation period, a cell viability reagent such as MTT is added to each well. The viable cells metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of growth inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Visualizations

The following diagram illustrates the workflow of the structure-activity relationship study for the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_results Outcomes start Initial Hits: 2-(((2-hydroxyphenyl)thio)methylene)- cyclohexane-1,3-diones synthesis Synthesis of Analog Library (37 Compounds) start->synthesis family_a Family A: Variations on Phenylamino Ring synthesis->family_a family_b Family B: Cyclopentane-1,3-dione Core synthesis->family_b family_c Family C: Substitutions on Cyclohexane Ring synthesis->family_c family_d Family D: 5-Aryl Substitutions synthesis->family_d mic_screening Antitubercular Screening (MIC against M. tuberculosis H37Rv) synthesis->mic_screening sar_analysis Structure-Activity Relationship Analysis mic_screening->sar_analysis cytotoxicity Cytotoxicity Assay (Human Cell Lines) low_toxicity Low Cytotoxicity: <20% inhibition at 50 µM cytotoxicity->low_toxicity lead_compounds Identification of Lead Compounds: 37, 39, and 41 sar_analysis->lead_compounds lead_compounds->cytotoxicity most_potent Most Potent Compound: 2-(((2-hydroxyphenyl)amino)methylene)- 5,5-dimethylcyclohexane-1,3-dione (39) MIC = 2.5 µg/mL lead_compounds->most_potent

SAR Workflow for Antitubercular Agents

References

Methodological & Application

Determining the Potency of Novel Antitubercular Agents: A Protocol for MIC Assessment of "Antitubercular agent-18" against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antitubercular agents. A critical early step in the preclinical evaluation of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of a novel compound, designated "Antitubercular agent-18," against the standard virulent laboratory strain of Mycobacterium tuberculosis, H37Rv. The described method is the widely used broth microdilution technique, incorporating a resazurin-based indicator for a colorimetric endpoint, often referred to as the Resazurin Microtiter Assay (REMA).[1][2][3] This method is favored for its simplicity, rapidity, and cost-effectiveness.[1][4]

Data Presentation

The results of the MIC determination for "this compound" and control drugs should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: MIC of this compound and Control Drugs against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
This compound
Isoniazid0.03-0.12
Rifampicin0.12-0.5

Note: The MIC values for control drugs are typical ranges and should be determined concurrently with the test agent. The molar concentration (µM) for "this compound" should be calculated based on its molecular weight.

Table 2: Quality Control Parameters for M. tuberculosis H37Rv MIC Determination

Control WellExpected OutcomeInterpretation
Strain Growth ControlPink color developmentConfirms the viability and growth of the H37Rv inoculum.
Sterility Control (Media)Remains blueConfirms the sterility of the culture medium and other assay components.
Positive Drug ControlRemains blue at or above the known MIC concentrationValidates the activity of the control drug and the susceptibility of the H37Rv strain.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of "this compound" against M. tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA).

Materials and Reagents:
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement or Albumin-Dextrose-Sodium chloride (ADS) supplement

  • Glycerol

  • "this compound" (stock solution of known concentration)

  • Isoniazid and Rifampicin (control drugs)

  • Resazurin sodium salt powder

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO, if required for dissolving the test compound)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile glass beads (4 mm)

  • Biosafety Cabinet (Class II or higher)

  • Incubator (37°C)

  • Spectrophotometer or McFarland densitometer

  • Microplate reader (optional, for quantitative analysis)

Protocol Steps:

1. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC or ADS and 0.2% glycerol.[5]

  • "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or sterile water) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Control Drug Stock Solutions: Prepare stock solutions of isoniazid and rifampicin in a similar manner.

  • Resazurin Solution: Prepare a 0.01% (w/v) solution of resazurin in sterile distilled water and filter-sterilize.[2] Store protected from light at 4°C for up to one week.

2. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until it reaches mid-log phase (typically 7-14 days).

  • Aseptically transfer the culture to a sterile 15 mL conical tube containing glass beads.

  • Vortex the tube for 1-2 minutes to break up bacterial clumps.

  • Allow the larger clumps to settle for 30-40 minutes.

  • Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile 7H9 broth. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in complete 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.[6]

3. Assay Plate Preparation:

  • Perform all steps in a biosafety cabinet.

  • Add 100 µL of sterile distilled water to all perimeter wells of a 96-well plate to minimize evaporation during incubation.[1]

  • Add 100 µL of complete 7H9 broth to all experimental wells.

  • Add an additional 100 µL of the "this compound" stock solution (or a working dilution) to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Repeat the serial dilution for the control drugs (isoniazid and rifampicin) in separate rows.

  • The final volume in each well after dilution should be 100 µL.

  • Include a row for a strain growth control (containing only bacteria and media) and a sterility control (containing only media).

4. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum (1 x 10^5 CFU/mL) to each well, except for the sterility control wells.

  • The final volume in the test wells will be 200 µL.

  • Cover the plate with a lid, seal it in a plastic bag, and incubate at 37°C for 7 days.[1]

5. Addition of Resazurin and Reading of Results:

  • After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well.[1]

  • Re-incubate the plate at 37°C for an additional 18-24 hours.

  • Visually inspect the plates. A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.[1][2]

  • The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).[1]

Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway that could be inhibited by an antitubercular agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare 7H9 Broth & OADC Supplement serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_drug Prepare 'Agent-18' & Control Drug Stocks prep_drug->serial_dilution prep_inoculum Prepare H37Rv Inoculum (0.5 McFarland) inoculate Inoculate Plate with H37Rv Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_7d Incubate at 37°C for 7 Days inoculate->incubate_7d add_resazurin Add Resazurin Indicator incubate_7d->add_resazurin incubate_24h Incubate for 18-24 Hours add_resazurin->incubate_24h read_mic Read MIC (Blue to Pink Color Change) incubate_24h->read_mic signaling_pathway cluster_pathway Cellular Processes Agent18 This compound TargetEnzyme Essential Mycobacterial Enzyme/Protein Agent18->TargetEnzyme Inhibition Product Essential Product(s) TargetEnzyme->Product GrowthInhibition Inhibition of Bacterial Growth TargetEnzyme->GrowthInhibition Substrate Substrate(s) Substrate->TargetEnzyme Pathway Metabolic/Signaling Pathway Product->Pathway CellWall Cell Wall Synthesis Pathway->CellWall ProteinSynth Protein Synthesis Pathway->ProteinSynth DNARep DNA Replication Pathway->DNARep

References

Application Note: Evaluating the Intracellular Activity of Antitubercular Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The ability of Mtb to survive and replicate within host macrophages presents a major challenge for effective treatment.[1] Therefore, the evaluation of novel antitubercular agents must include assays that determine their efficacy against intracellular bacilli. This application note provides a detailed protocol for assessing the intracellular antimycobacterial activity of "Antitubercular agent-18," a novel investigational compound.

The described cell-based assay utilizes a macrophage infection model to determine the intracellular potency of this compound.[2][3][4] Furthermore, a cytotoxicity assessment is included to ensure that the observed antibacterial effect is not due to toxicity towards the host macrophage cells.[5][6][7] This comprehensive approach allows for a robust evaluation of the potential of this compound as a candidate for further drug development.

Principle of the Assay

This assay measures the ability of this compound to inhibit the growth of Mycobacterium tuberculosis within cultured macrophages. Macrophages are infected with Mtb and subsequently treated with various concentrations of the test compound. The intracellular bacterial load is quantified by lysing the macrophages and determining the number of viable bacteria using a colony-forming unit (CFU) assay.[8] In parallel, the cytotoxicity of the compound on the macrophages is evaluated using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).[5][6] The selectivity of the compound is then expressed as the Selectivity Index (SI), which is the ratio of CC₅₀ to the minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) against intracellular Mtb.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_readout Readout macrophage_culture Culture Macrophages (e.g., THP-1, RAW264.7) infect_cells Infect Macrophages with Mtb (MOI = 10) macrophage_culture->infect_cells mtb_culture Culture M. tuberculosis (e.g., H37Rv) mtb_culture->infect_cells wash_cells Wash to remove extracellular bacteria infect_cells->wash_cells add_compound Add this compound (serial dilutions) wash_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse Macrophages incubate->lyse_cells mtt_assay Perform MTT Assay on parallel plate incubate->mtt_assay plate_lysate Plate lysate on 7H11 agar lyse_cells->plate_lysate count_cfu Count CFUs after 3-4 weeks plate_lysate->count_cfu signaling_pathway cluster_host Macrophage cluster_mtb M. tuberculosis cluster_drug This compound phagosome Phagosome phago_lysosome Phagolysosome phagosome->phago_lysosome Maturation autophagy Autophagy phagosome->autophagy Inhibited by Mtb lysosome Lysosome lysosome->phago_lysosome mtb Mtb phago_lysosome->mtb Killing autophagy->phago_lysosome Enhances Fusion mtb->phagosome Phagocytosis survival Intracellular Survival and Replication mtb->survival agent18 This compound agent18->autophagy Induces agent18->survival Inhibits

References

Application Notes and Protocols: Cytotoxicity Assay for Antitubercular Agent-18 in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel antitubercular agents is a critical area of research in the fight against tuberculosis. A crucial step in the preclinical evaluation of any new drug candidate is the assessment of its potential toxicity to mammalian cells. This document provides a detailed protocol for determining the cytotoxicity of "Antitubercular agent-18" using a standard in vitro assay with mammalian cell lines. The primary protocol described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4] Alternative assays such as the Resazurin, Neutral Red Uptake, and LDH assays are also briefly discussed.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells in response to a cytotoxic agent results in a decrease in the amount of formazan produced and thus a lower absorbance reading.

Data Presentation

The cytotoxic effect of this compound is typically expressed as the concentration that inhibits cell viability by 50% (IC₅₀). The following table summarizes hypothetical cytotoxicity data for this compound against common mammalian cell lines.

Cell LineCell TypeThis compound IC₅₀ (µM)
HepG2Human Hepatocellular Carcinoma25.6
A549Human Lung Carcinoma42.1
THP-1Human Monocytic Leukemia18.9
VEROMonkey Kidney Epithelial> 100

Experimental Protocols

Materials and Reagents
  • Mammalian cell lines (e.g., HepG2, A549, THP-1, VERO)

  • Complete cell culture medium (specific to the cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (ELISA reader)

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Culture and Harvest Mammalian Cells start->cell_culture cell_count Count Cells and Adjust Density cell_culture->cell_count plate_cells Seed Cells into 96-well Plate cell_count->plate_cells prepare_compound Prepare Serial Dilutions of this compound treat_cells Add Compound Dilutions to Cells plate_cells->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize incubate_solubilization Incubate Overnight (or until dissolved) solubilize->incubate_solubilization read_absorbance Measure Absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in complete culture medium to the optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow the cells to attach (for adherent cells).

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a range that is expected to produce a dose-response curve.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as in the highest concentration of the test agent) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Allow the plate to stand overnight in the incubator or shake on an orbital shaker for a few hours to ensure complete solubilization of the formazan.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Alternative Cytotoxicity Assays

  • Resazurin (Alamar Blue) Assay: This is a fluorescent assay where the non-fluorescent blue dye resazurin is reduced to the highly fluorescent pink resorufin by metabolically active cells.[5][6] The fluorescence is measured, and the signal is proportional to the number of viable cells.[7]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9] After incubation, the cells are washed, and the dye is extracted. The absorbance of the extracted dye is proportional to the number of viable cells.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12] The amount of LDH released is proportional to the number of dead or damaged cells.[13][14][15]

Signaling Pathway of Drug-Induced Cytotoxicity

The following diagram illustrates a generalized signaling pathway for drug-induced apoptosis, a common mechanism of cytotoxicity. The specific pathway for this compound would need to be determined through further mechanistic studies.

Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Cascade agent This compound dna_damage DNA Damage agent->dna_damage mito_stress Mitochondrial Stress agent->mito_stress er_stress ER Stress agent->er_stress p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation mito_stress->bax er_stress->bax p53->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes & Protocols: In Vivo Efficacy of "Antitubercular agent-18" in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, "Antitubercular agent-18," in a well-established murine model of chronic Mycobacterium tuberculosis (Mtb) infection. Detailed methodologies for aerosol infection, drug formulation, treatment administration, and endpoint analysis are described. This guide is intended to ensure reproducibility and provide a framework for the preclinical assessment of new antitubercular agents.

Experimental Workflow Overview

The overall experimental design involves acclimatizing mice, establishing a low-dose aerosol infection with Mtb, initiating a multi-week treatment regimen with "this compound," and finally, evaluating the drug's efficacy by quantifying bacterial load and assessing lung pathology.

G Overall Experimental Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A 1. Animal Acclimatization (7 days) B 2. Low-Dose Aerosol Infection (Mtb H37Rv, ~100 CFU/lung) A->B C 3. Chronic Infection Establishment (3-4 weeks) B->C D 4. Randomization & Grouping (n=8-10 per group) C->D E 5. Daily Treatment Administration (4-8 weeks) D->E F 6. Weekly Monitoring (Body Weight, Clinical Signs) E->F G 7. Euthanasia & Organ Harvest (Lungs, Spleen) F->G H 8. Bacterial Load Enumeration (CFU Assay) G->H I 9. Histopathological Analysis (Lung Tissue) G->I J 10. Data Analysis & Reporting H->J I->J

Caption: High-level workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: BALB/c or C57BL/6, female, 6-8 weeks old.[1] These strains are commonly used and well-characterized for TB research.[2]

  • Supplier: Certified vendor (e.g., The Jackson Laboratory, Charles River).

  • Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility in individually ventilated cages.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before infection.

Mycobacterium tuberculosis Infection
  • Strain: M. tuberculosis H37Rv (ATCC 27294), a well-characterized and commonly used virulent laboratory strain.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80 to mid-log phase.

  • Aerosol Infection: Infect mice using a whole-body inhalation exposure system (e.g., Glas-Col or similar).[3] The system should be calibrated to deliver a low dose of approximately 50-100 colony-forming units (CFU) to the lungs of each mouse.[4][5]

  • Inoculum Confirmation: One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial deposition in the lungs by performing a CFU assay.[3]

Drug Formulation and Administration
  • Test Article: "this compound"

    • Formulation: Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in sterile water). The formulation should be prepared fresh daily.

  • Positive Control: Isoniazid (INH)

    • Dose: 10-25 mg/kg body weight.[6][7][8]

    • Formulation: Dissolve in sterile water.

  • Vehicle Control: Administer the same vehicle used for the test article.

  • Administration: Administer all treatments once daily, 5 days per week, via oral gavage (PO) in a volume of 0.2 mL.[7][8]

Treatment Regimen
  • Initiation: Begin treatment 3-4 weeks post-infection, once a chronic infection is established.

  • Duration: Treat animals for 4 to 8 weeks.

  • Groups (Example):

    • Group 1: Vehicle Control

    • Group 2: Isoniazid (e.g., 25 mg/kg)

    • Group 3: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 4: this compound (High Dose, e.g., 100 mg/kg)

Efficacy Endpoints
  • Primary Endpoint: Bacterial Burden (CFU)

    • At the end of the treatment period, euthanize mice via CO2 inhalation.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ separately in sterile phosphate-buffered saline (PBS) with 0.05% Tween-80.

    • Prepare serial 10-fold dilutions of the homogenates.

    • Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count the visible colonies to determine the CFU per organ.

  • Secondary Endpoint: Histopathology

    • Collect the left lung lobe and fix it in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.

    • Evaluate slides for inflammation, granuloma formation, and bacterial presence using a semi-quantitative scoring system.[9]

Data Presentation (Hypothetical Data)

Data should be summarized to compare the different treatment groups.

Table 1: Bacterial Load in Lungs and Spleen after 4 Weeks of Treatment

Treatment Group Dose (mg/kg) Mean Lung CFU (log10 ± SD) Change vs. Vehicle (Δlog10) Mean Spleen CFU (log10 ± SD) Change vs. Vehicle (Δlog10)
Vehicle Control - 6.52 ± 0.21 - 4.31 ± 0.35 -
Isoniazid 25 4.15 ± 0.33 -2.37 2.18 ± 0.41 -2.13
Agent-18 (Low) 25 5.89 ± 0.28 -0.63 3.95 ± 0.39 -0.36

| Agent-18 (High) | 100 | 4.48 ± 0.41 | -2.04 | 2.55 ± 0.48 | -1.76 |

Table 2: Mouse Body Weight Changes During Treatment

Treatment Group Dose (mg/kg) Initial Weight (g ± SD) Final Weight (g ± SD) Percent Change (%)
Vehicle Control - 21.5 ± 1.1 19.8 ± 1.3 -7.9%
Isoniazid 25 21.7 ± 0.9 22.5 ± 1.0 +3.7%
Agent-18 (Low) 25 21.4 ± 1.2 20.9 ± 1.4 -2.3%

| Agent-18 (High) | 100 | 21.6 ± 1.0 | 21.9 ± 1.1 | +1.4% |

Proposed Mechanism of Action Pathway

"this compound" is hypothesized to inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall. Specifically, it is proposed to target the InhA enzyme, an enoyl-ACP reductase, which is also the target for isoniazid. This diagram illustrates the proposed mechanism.

G Proposed Mechanism of 'this compound' cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) cluster_inhibitors Inhibitors FAS1 Fatty Acid Synthase I (Acetyl-CoA -> Precursors) KasA KasA FAS1->KasA MabD MabD KasA->MabD InhA InhA (Enoyl-ACP reductase) MabD->InhA Pks13 Pks13 InhA->Pks13 MycolicAcids Mycolic Acids Pks13->MycolicAcids CellWall Mycobacterial Cell Wall (Structural Integrity) MycolicAcids->CellWall INH Isoniazid (Prodrug) KatG KatG (Activator) INH->KatG INH_Active Activated INH KatG->INH_Active INH_Active->InhA Inhibits Agent18 This compound Agent18->InhA Inhibits

Caption: Inhibition of the mycolic acid synthesis pathway.

References

Application Notes and Protocols: Formulation of Antitubercular agent-18 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-18, also identified as Compound 9a, has demonstrated promising activity against various strains of Mycobacterium tuberculosis. As with many novel chemical entities, its progression from in vitro screening to in vivo animal studies is a critical step in the drug development pipeline. A significant hurdle in this transition is often the compound's physicochemical properties, particularly its aqueous solubility. Poor solubility can lead to low bioavailability, hindering the accurate assessment of its efficacy and toxicity in animal models.[1][2]

These application notes provide a comprehensive guide to formulating this compound for preclinical animal studies. The protocols outlined below are based on established methods for enhancing the solubility and bioavailability of poorly water-soluble drugs and are intended to serve as a starting point for formulation development.

Physicochemical Properties and In Vitro Activity

A summary of the known properties of this compound is presented below. This data is essential for selecting an appropriate formulation strategy.

ParameterValueReference
Compound Name This compound (Compound 9a)MedChemExpress
Biological Activity Antitubercular agent
MIC vs. M. tuberculosis H37Rv 2 µg/mL
MIC vs. Spec. 192 2 µg/mL
MIC vs. Spec. 210 2 µg/mL
MIC vs. Spec. 800 128 µg/mL
Selectivity Highly selective antimycobacterial effects
Aqueous Solubility Poor[3]

Formulation Strategies for Poorly Soluble Drugs

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to improve its bioavailability for animal studies.[4][5][6] The choice of formulation will depend on the desired route of administration (e.g., oral, parenteral), the required dose, and the specific animal model.

Commonly Employed Strategies:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[1][2] This can be achieved through micronization or nanonization techniques.[5][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[2][4][7]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

  • Use of Co-solvents and Surfactants: Solubilizing the drug in a mixture of solvents (co-solvents) or using surfactants to form micelles can increase its concentration in a liquid formulation.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[2]

Experimental Protocols

The following are detailed protocols for three common formulation approaches suitable for early-stage animal studies of this compound.

Protocol 1: Preparation of a Nanosuspension for Oral or Parenteral Administration

This protocol describes the preparation of a nanosuspension by wet milling, a common particle size reduction technique.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in sterile water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy ball mill

  • Particle size analyzer

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in sterile water.

  • Accurately weigh the required amount of this compound and add it to a portion of the stabilizer solution to create a pre-suspension.

  • Transfer the pre-suspension to the milling chamber containing the milling media.

  • Mill the suspension at a specified speed and temperature for a predetermined duration (e.g., 2-8 hours).

  • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (typically < 500 nm with a narrow polydispersity index) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Table 1: Example Nanosuspension Formulation

ComponentConcentration (% w/v)Purpose
This compound1.0 - 5.0Active Pharmaceutical Ingredient
Poloxamer 1881.0Stabilizer
Water for Injectionq.s. to 100Vehicle
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

This protocol details the preparation of a lipid-based SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ PG, Maisine® CC)[1]

  • Surfactant (e.g., Cremophor® EL, Polysorbate 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)[1][8]

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh the oil, surfactant, and co-surfactant/co-solvent into a clear glass vial.

  • Heat the mixture in a water bath to 40-50 °C to ensure homogeneity.

  • Vortex the mixture until a clear, uniform solution is obtained. This is the SEDDS vehicle.

  • Add the accurately weighed this compound to the SEDDS vehicle.

  • Continue to vortex and gently heat until the drug is completely dissolved.

  • To evaluate the self-emulsification properties, add a small volume of the formulation to a larger volume of water and observe the formation of a nano- or microemulsion.

Table 2: Example SEDDS Formulation Composition

ComponentConcentration (% w/w)Purpose
This compound5 - 10Active Pharmaceutical Ingredient
Labrafac™ PG30 - 40Oil Phase
Cremophor® EL40 - 50Surfactant
Transcutol® HP10 - 20Co-surfactant
Protocol 3: Preparation of a Co-solvent-based Formulation for Parenteral Administration

This protocol describes the preparation of a solution using a co-solvent system.

Materials:

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))

  • Co-solvent (e.g., Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400))

  • Surfactant (e.g., Polysorbate 80)

  • Vehicle for dilution (e.g., Saline or 5% Dextrose in water)

  • Sterile filters (0.22 µm)

Procedure:

  • Accurately weigh this compound and dissolve it in the primary solvent (DMSO or NMP).

  • In a separate container, prepare the co-solvent/surfactant mixture.

  • Slowly add the drug solution from step 1 to the co-solvent/surfactant mixture while stirring.

  • The resulting solution is the drug concentrate.

  • For administration, this concentrate can be diluted with the appropriate vehicle (e.g., saline) to the final desired concentration.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

Table 3: Example Co-solvent Formulation

ComponentConcentration (% v/v) in ConcentratePurpose
This compoundAs per solubility limitActive Pharmaceutical Ingredient
N-Methyl-2-pyrrolidone (NMP)10 - 20Solvent
Polyethylene Glycol 400 (PEG 400)40 - 60Co-solvent
Polysorbate 8010 - 20Surfactant/Solubilizer
Water for Injectionq.s. to 100Vehicle

Visualizations

Experimental Workflow for Formulation Selection

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Study Preparation A This compound (Poorly Soluble) B Physicochemical Characterization (Solubility, LogP, etc.) A->B C Nanosuspension B->C D SEDDS B->D E Co-solvent System B->E F Particle Size Analysis C->F G Emulsification Study D->G H Solubility & Stability E->H I Select Lead Formulation F->I G->I H->I J Dose Calculation & Preparation I->J K Animal Dosing J->K

Caption: Workflow for selecting a suitable formulation for animal studies.

General Signaling Pathway for Intracellular Drug Delivery

G cluster_0 Extracellular cluster_1 Intracellular A Formulated Drug (e.g., Nanoparticle) B Endocytosis A->B Uptake by Macrophage C Endosome B->C D Lysosome C->D Maturation E Drug Release C->E Endosomal Escape D->E Lysosomal Release F Mycobacterium tuberculosis E->F G Inhibition of Bacterial Growth F->G Inhibited by Drug

Caption: Generalized pathway for intracellular delivery of an antitubercular agent.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a formulation that ensures adequate systemic exposure in animal models. The protocols and strategies outlined in these application notes provide a robust framework for initiating formulation development. It is recommended to screen multiple formulation approaches and select the one that provides the optimal balance of drug loading, stability, and in vivo performance for the specific animal study design. Careful characterization of the selected formulation is paramount to ensure reproducible and reliable preclinical data.

References

Application of Antitubercular Agent-18 (SQ109) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The development of new therapeutic agents and effective combination regimens is paramount to shortening treatment duration and combating drug resistance. "Antitubercular agent-18," represented here by the novel diamine antibiotic SQ109 , is a promising drug candidate with a unique mechanism of action, making it a strong candidate for inclusion in novel combination therapies.[1][2][3]

SQ109 exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a key component of the mycobacterial cell wall.[4][5] This disruption of cell wall synthesis leads to bactericidal activity.[3][4] Furthermore, SQ109 has demonstrated immunomodulatory effects by activating MAPK and JNK signaling pathways in macrophages, inducing a pro-inflammatory response that contributes to bacterial clearance.[4]

This document provides detailed application notes and experimental protocols for the evaluation of SQ109 in combination with other antitubercular drugs, based on preclinical studies.

Data Presentation

In Vitro Synergy of SQ109 with First-Line Antitubercular Drugs

The synergistic, additive, or antagonistic effects of SQ109 in combination with conventional first-line anti-TB drugs have been evaluated using the checkerboard method. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions. An FICI of ≤ 0.5 is considered synergistic, > 0.5 to 4.0 is additive, and > 4.0 is antagonistic.

Drug CombinationInteractionFICI RangeReference
SQ109 + Isoniazid (INH)Synergistic≤ 0.5[6]
SQ109 + Rifampin (RIF)Synergistic≤ 0.5[6]
SQ109 + Ethambutol (EMB)Additive> 0.5 - 4.0[6]
In Vivo Efficacy of SQ109-Containing Regimens in a Murine Model of Chronic TB

The efficacy of SQ109 in combination therapy has been assessed in a mouse model of chronic tuberculosis. The primary endpoint is the reduction in bacterial load (log10 Colony Forming Units - CFU) in the lungs of infected mice after a defined treatment period.

Table 1: Efficacy of SQ109 in a Four-Drug Regimen in Mice [1][2][6][7]

Treatment Regimen (8 weeks)Mean Lung Bacterial Load (log10 CFU ± SD)Reduction in Bacterial Load (log10 CFU) vs. Standard Regimen
Untreated Control> 6.0N/A
INH + RIF + PZA + EMB (Standard)1.75 ± 0.25N/A
INH + RIF + PZA + SQ1090.25 ± 0.451.5

Table 2: Efficacy of SQ109 in a Two-Drug Combination with Bedaquiline in Mice [6]

Treatment Regimen (3 months)Outcome
SQ109 + Bedaquiline + PZADurable cure, elimination of lung and spleen CFU

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines the determination of synergistic interactions between SQ109 and other antitubercular agents against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • SQ109 and other test compounds (e.g., INH, RIF)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.

  • Drug Dilutions: Prepare serial twofold dilutions of SQ109 and the combination drug in 7H9 broth in a 96-well plate. Drug A (e.g., SQ109) is diluted vertically, and Drug B (e.g., RIF) is diluted horizontally.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs for both drugs.

In Vitro Bactericidal Activity: Time-Kill Curve Assay

This protocol assesses the rate of killing of M. tuberculosis by SQ109 alone and in combination with other drugs.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • SQ109 and combination drug(s) at desired concentrations (e.g., 1x, 4x MIC)

  • Sterile culture tubes

  • Middlebrook 7H11 agar plates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth. Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure: Add SQ109, the combination drug, or the combination of both to respective culture tubes containing the bacterial suspension. Include a drug-free growth control.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each tube.

  • Viable Cell Counting: Prepare serial tenfold dilutions of each aliquot in sterile saline with 0.05% Tween 80. Plate the dilutions onto 7H11 agar plates.

  • Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment condition. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

This protocol describes the evaluation of SQ109-containing combination therapies in a mouse model of established TB infection.[8][9]

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • M. tuberculosis H37Rv strain

  • Aerosol exposure chamber

  • SQ109 and other drugs for oral gavage

  • Sterile phosphate-buffered saline (PBS)

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial lung deposition of 50-100 CFU.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this point, the bacterial load in the lungs will reach a stable, high level (typically 10^6 - 10^7 CFU).

  • Treatment: Randomly assign mice to treatment groups: vehicle control, standard regimen (e.g., INH+RIF+PZA+EMB), and experimental regimen(s) (e.g., INH+RIF+PZA+SQ109). Administer drugs daily via oral gavage for the specified treatment duration (e.g., 8 weeks).

  • Efficacy Evaluation: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile PBS.

  • Bacterial Load Determination: Plate serial dilutions of the lung homogenates onto 7H11 agar.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the bacterial burden in the lungs of each mouse.

  • Statistical Analysis: Compare the mean log10 CFU between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Mandatory Visualizations

G cluster_0 M. tuberculosis Cell MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis MmpL3->CellWall contributes to TMM Trehalose Monomycolate TMM->MmpL3 transport SQ109 SQ109 SQ109->MmpL3 inhibits

Caption: Mechanism of Action of SQ109 on M. tuberculosis Cell Wall Synthesis.

G cluster_1 Macrophage MAPK MAPK Pathway ProInflammatory Pro-inflammatory Response (M1) MAPK->ProInflammatory JNK JNK Pathway JNK->ProInflammatory BacterialClearance Bacterial Clearance ProInflammatory->BacterialClearance SQ109 SQ109 SQ109->MAPK activates SQ109->JNK activates

Caption: Immunomodulatory Effect of SQ109 on Macrophages.

G start Start infection Aerosol Infection of Mice with M.tb start->infection establishment Establishment of Chronic Infection (4-6 weeks) infection->establishment treatment Daily Oral Gavage with Drug Regimens establishment->treatment evaluation Euthanasia and Lung Homogenization treatment->evaluation cfu CFU Enumeration evaluation->cfu end End cfu->end

Caption: Experimental Workflow for In Vivo Efficacy Testing in a Murine TB Model.

References

Application Note: Techniques for Measuring the Uptake of Antitubercular agent-18 in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alarming rise of multidrug-resistant Mycobacterium tuberculosis (M.tb) strains necessitates the development of novel therapeutic agents. A critical aspect of developing effective antitubercular drugs is ensuring they can penetrate and accumulate within host macrophages, the primary niche for M.tb.[1] "Antitubercular agent-18" is a promising new chemical entity. To evaluate its potential, it is crucial to quantify its uptake and retention within macrophages. This document provides detailed protocols for three robust methods to measure the intracellular concentration of this compound: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Microscopy, and Flow Cytometry.

Method 1: Absolute Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the concentration of unlabeled compounds within a complex biological matrix.[2][3] This method offers high sensitivity and specificity, allowing for the precise determination of the intracellular concentration of this compound.

Experimental Workflow: LC-MS/MS

cluster_prep Cell Preparation & Treatment cluster_extraction Sample Extraction cluster_analysis Analysis A Seed & Differentiate THP-1 Macrophages B Treat with This compound A->B C Wash to Remove Extracellular Drug B->C D Lyse Cells & Precipitate Proteins (e.g., with Acetonitrile) C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant (Containing Drug) E->F G Inject Supernatant into LC-MS/MS F->G H Quantify Agent-18 Against Standard Curve G->H

Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.

Protocol: LC-MS/MS Quantification

I. Cell Culture and Differentiation

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.

  • Seed 1 x 10^6 THP-1 cells per well in a 12-well plate.

  • Induce differentiation into macrophage-like cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.[4]

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.

  • After differentiation, replace the PMA-containing medium with fresh, antibiotic-free RPMI-1640 and rest the cells for 24 hours.

II. Drug Treatment and Sample Collection

  • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 1, 5, 10 µM) in pre-warmed culture medium.

  • Aspirate the medium from the macrophage monolayers and add the medium containing this compound.

  • Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug.[4]

  • For cell counting, detach cells from a parallel well using Trypsin-EDTA and count using a hemocytometer or automated cell counter.

III. Sample Preparation for LC-MS/MS

  • After the final PBS wash, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard to each well to lyse the cells and precipitate proteins.[2]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Carefully transfer the supernatant, which contains the extracted intracellular drug, to a new tube for LC-MS/MS analysis.[5]

IV. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method optimized for the detection of this compound.

  • Generate a standard curve by spiking known concentrations of this compound into lysates from untreated cells.

  • Calculate the intracellular concentration by normalizing the quantified amount of drug to the average cell number and cell volume.[6]

Data Presentation

Table 1: Intracellular Concentration of this compound (LC-MS/MS)

Treatment Concentration (µM) Incubation Time (h) Intracellular Concentration (µM) Accumulation Ratio (Intra/Extra)
1 1 5.2 ± 0.4 5.2
1 4 15.8 ± 1.1 15.8
1 24 25.1 ± 2.3 25.1
5 1 28.9 ± 2.5 5.8
5 4 85.3 ± 6.7 17.1

| 5 | 24 | 130.5 ± 11.2 | 26.1 |

Method 2: Visualization and Semi-Quantification by Fluorescence Microscopy

This method is ideal for visualizing the subcellular localization of a drug and for semi-quantitative analysis of uptake. It requires that this compound is either intrinsically fluorescent or has been conjugated to a fluorescent dye (e.g., FITC-Agent-18).

Logical Flow: Microscopy vs. Other Techniques

cluster_methods Uptake Measurement Techniques cluster_info Information Provided A LC-MS/MS D Absolute Quantification A->D B Fluorescence Microscopy E Subcellular Localization B->E F High-Throughput Population Analysis B->F Limited C Flow Cytometry C->D Relative C->F

Caption: Complementary information provided by different uptake measurement techniques.

Protocol: Fluorescence Microscopy

I. Cell Culture and Treatment

  • Seed and differentiate THP-1 cells on glass coverslips in a 12-well plate as described in the LC-MS/MS protocol.

  • Treat the differentiated macrophages with the fluorescently-labeled this compound at desired concentrations and time points.

  • After treatment, wash the cells three times with ice-cold PBS.

II. Cell Staining and Mounting

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • To visualize cell nuclei and membranes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, then stain with DAPI (nuclei) and a fluorescently-conjugated phalloidin or Wheat Germ Agglutinin (WGA) (cytoskeleton/membrane).

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

III. Imaging and Analysis

  • Visualize the samples using a confocal or high-content imaging system.

  • Capture images using appropriate laser lines and filters for the drug's fluorophore, DAPI, and the membrane stain.

  • Perform semi-quantitative analysis by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).[7]

Data Presentation

Table 2: Semi-Quantitative Uptake of FITC-Agent-18 (Fluorescence Microscopy)

Treatment Concentration (µM) Incubation Time (h) Mean Fluorescence Intensity (Arbitrary Units)
1 4 15,400 ± 1,200
5 4 78,900 ± 5,600

| 10 | 4 | 135,600 ± 9,800 |

Method 3: High-Throughput Quantification by Flow Cytometry

Flow cytometry allows for the rapid quantification of fluorescence intensity in thousands of individual cells, providing robust statistical data on drug uptake across a cell population.[8][9] This method also requires a fluorescent version of this compound.

Protocol: Flow Cytometry

I. Cell Culture and Treatment

  • Seed and differentiate THP-1 cells in a 6-well plate as previously described.

  • Treat cells with fluorescently-labeled this compound at the desired concentrations and for the specified time periods.

  • Include an untreated control sample for background fluorescence.

II. Sample Preparation

  • Following incubation, wash the cells twice with ice-cold PBS.

  • Detach the adherent macrophages by adding 1 mL of cold PBS-EDTA (5 mM) and incubating for 10 minutes at 4°C, followed by gentle scraping.

  • Transfer the cell suspension to flow cytometry tubes.

  • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of flow cytometry buffer (PBS with 2% FBS).[10][11]

III. Data Acquisition and Analysis

  • Analyze the samples on a flow cytometer equipped with the appropriate laser to excite the fluorophore on Agent-18 (e.g., a 488 nm laser for FITC).

  • Collect data from at least 10,000 events per sample.

  • Gate the macrophage population based on forward and side scatter properties.

  • Determine the geometric mean fluorescence intensity (gMFI) for the gated population in the relevant fluorescence channel.

  • Subtract the gMFI of the untreated control cells to determine the specific fluorescence signal from drug uptake.

Data Presentation

Table 3: Quantitative Uptake of FITC-Agent-18 (Flow Cytometry)

Treatment Concentration (µM) Incubation Time (h) Geometric Mean Fluorescence Intensity (gMFI)
0 (Control) 4 150 ± 25
1 4 12,500 ± 950
5 4 65,200 ± 4,100

| 10 | 4 | 118,700 ± 8,300 |

Optional Protocol: Uptake in M. tuberculosis-Infected Macrophages

To assess drug uptake in a more biologically relevant context, the protocols above can be adapted for use with infected macrophages.

  • Infection: After differentiating THP-1 macrophages, infect them with M. tuberculosis (e.g., H37Rv strain) at a multiplicity of infection (MOI) of 5 for 4 hours.[12]

  • Removal of Extracellular Bacteria: Wash the cells three times with pre-warmed PBS to remove non-phagocytosed bacteria.[12]

  • Drug Treatment: Add medium containing this compound and proceed with the desired uptake assay (LC-MS/MS, Microscopy, or Flow Cytometry).

  • Biosafety: All work with live M. tuberculosis must be performed under Biosafety Level 3 (BSL-3) containment.[13]

References

Application Notes and Protocols: Experimental Design for Time-Kill Kinetics Assays with "Antitubercular agent-18"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill kinetics assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into the pharmacodynamic properties of a new drug candidate. These assays determine the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. For pathogens with slow growth rates, such as Mycobacterium tuberculosis, these studies are essential for characterizing the bactericidal versus bacteriostatic nature of a compound and for understanding whether its activity is concentration-dependent or time-dependent.[1][2][3] This document provides a detailed protocol for conducting a time-kill kinetics assay for a novel hypothetical compound, "Antitubercular agent-18," against Mycobacterium tuberculosis.

Core Concepts in Time-Kill Kinetics

The primary objective of a time-kill assay is to assess the in vitro activity of an antimicrobial agent over time. Key parameters derived from these studies include:

  • Bacteriostatic Activity: An agent that inhibits bacterial growth, generally defined as a < 3-log10 reduction in CFU/mL from the initial inoculum over a 24-hour period.[4]

  • Bactericidal Activity: An agent that actively kills bacteria, typically defined as a ≥ 3-log10 reduction in colony-forming units (CFU)/mL from the initial inoculum.[4]

  • Concentration-Dependent Killing: The rate and extent of killing increase with increasing drug concentrations.

  • Time-Dependent Killing: The killing activity is more dependent on the duration of exposure to the drug above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration.[5]

Experimental Design for this compound

This protocol is designed for the evaluation of "this compound" against a laboratory-adapted strain of Mycobacterium tuberculosis, such as H37Rv. The experimental design incorporates multiple concentrations of the agent, based on its predetermined MIC.

Key Experimental Parameters
ParameterSpecificationRationale
Organism Mycobacterium tuberculosis H37RvStandard, well-characterized laboratory strain.
Inoculum Preparation Mid-logarithmic phase culture, adjusted to a starting density of approximately 1 x 10^6 CFU/mL.Ensures actively growing bacteria are used, providing a robust measure of the agent's effect.
Test Concentrations 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC of this compound.A range of concentrations below and above the MIC is crucial to characterize the dose-response relationship.[6]
Controls Growth Control (no drug), Vehicle Control (if applicable), Positive Control (e.g., Isoniazid or Rifampicin at 4x MIC).Essential for validating the assay and comparing the activity of the test agent to a known antitubercular drug.
Time Points for Sampling 0, 2, 4, 7, and 14 days.The extended time course is necessary to capture the slow killing kinetics often observed with antitubercular agents.
Replicates All experiments should be performed in triplicate.Ensures the reproducibility and statistical significance of the results.
Quantification Method Colony Forming Unit (CFU) enumeration on Middlebrook 7H10 or 7H11 agar plates.The gold standard for determining bacterial viability.

Detailed Experimental Protocol

1. Preparation of M. tuberculosis Inoculum:

  • Aseptically transfer a cryopreserved vial of M. tuberculosis H37Rv into a 50 mL conical tube containing 10 mL of Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Incubate the culture at 37°C with gentle agitation until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

  • Dilute the culture in fresh 7H9 broth to achieve a final starting inoculum of approximately 1 x 10^6 CFU/mL. The exact starting CFU/mL will be confirmed by plating a serial dilution of the inoculum at time zero.

2. Preparation of this compound and Control Drugs:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in 7H9 broth to achieve the final desired concentrations (0.25x to 8x MIC).

  • Prepare stock solutions of the positive control drug (e.g., Isoniazid) in a similar manner.

  • If a solvent other than water is used, prepare a vehicle control with the highest concentration of the solvent used in the experiment.

3. Time-Kill Assay Procedure:

  • Dispense 5 mL of the prepared M. tuberculosis inoculum into sterile 15 mL conical tubes for each test condition and time point.

  • Add the appropriate volume of the diluted this compound, positive control, or vehicle control to each tube to achieve the final desired concentrations.

  • Incubate all tubes at 37°C with gentle agitation.

  • At each specified time point (0, 2, 4, 7, and 14 days), remove a 100 µL aliquot from each tube.

  • Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS containing 0.05% Tween 80.

  • Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Count the number of colonies on plates with 30-300 colonies and calculate the CFU/mL for each condition and time point.

4. Data Analysis and Interpretation:

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls.

  • Determine the change in log10 CFU/mL from the initial inoculum at each time point.

  • Assess whether the agent is bacteriostatic or bactericidal based on the magnitude of the reduction in CFU/mL.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations and controls.

Table 1: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv

TreatmentConcentration (x MIC)Day 0 (log10 CFU/mL)Day 2 (log10 CFU/mL)Day 4 (log10 CFU/mL)Day 7 (log10 CFU/mL)Day 14 (log10 CFU/mL)Δlog10 CFU/mL (Day 14)
Growth Control-6.02 ± 0.056.89 ± 0.087.54 ± 0.118.21 ± 0.098.95 ± 0.15+2.93
Vehicle Control-6.01 ± 0.046.85 ± 0.077.51 ± 0.108.18 ± 0.128.91 ± 0.13+2.90
This compound 0.256.03 ± 0.066.15 ± 0.096.28 ± 0.126.45 ± 0.106.62 ± 0.14+0.59
0.56.02 ± 0.055.98 ± 0.085.91 ± 0.115.82 ± 0.095.71 ± 0.13-0.31
16.01 ± 0.045.54 ± 0.075.02 ± 0.104.38 ± 0.113.89 ± 0.15-2.12
26.03 ± 0.065.11 ± 0.094.23 ± 0.123.15 ± 0.102.54 ± 0.16-3.49
46.02 ± 0.054.58 ± 0.083.41 ± 0.112.19 ± 0.09<2.00< -4.02
86.01 ± 0.044.12 ± 0.072.89 ± 0.10<2.00<2.00< -4.01
Isoniazid46.02 ± 0.054.88 ± 0.083.76 ± 0.112.51 ± 0.09<2.00< -4.02

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Visual representations of the experimental workflow and the potential mechanism of action of the antitubercular agent are crucial for clear communication.

experimental_workflow cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Analysis start M. tb Culture (Mid-log phase) inoculum Prepare Inoculum (~1x10^6 CFU/mL) start->inoculum incubation Inoculate and Incubate with Drugs at 37°C inoculum->incubation drug_prep Prepare Drug Dilutions (0.25x to 8x MIC) drug_prep->incubation sampling Sample at Time Points (0, 2, 4, 7, 14 days) incubation->sampling dilution Serial Dilution sampling->dilution plating Plate on 7H11 Agar dilution->plating incubation2 Incubate Plates (3-4 weeks) plating->incubation2 counting CFU Counting incubation2->counting analysis Data Analysis and Plotting counting->analysis

Caption: Experimental workflow for the time-kill kinetics assay.

A signaling pathway diagram can illustrate the potential mechanism of action. Assuming "this compound" targets mycolic acid synthesis, a key pathway for the M. tuberculosis cell wall integrity, the following diagram can be used.

mycolic_acid_synthesis cluster_pathway Mycolic Acid Synthesis Pathway cluster_inhibition Drug Action FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C24-C26 fatty acids ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Meromycolate chain Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall Agent18 This compound Agent18->FAS_II INH Isoniazid (INH) INH->FAS_II

Caption: Hypothetical inhibition of the mycolic acid synthesis pathway.

References

Troubleshooting & Optimization

Troubleshooting inconsistent MIC results for "Antitubercular agent-18"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-18" against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variation in our MIC results for this compound. What are the common causes?

A1: Inconsistent MIC results for antitubercular agents can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Variation in the density of the bacterial suspension is a primary source of variability. Ensure a standardized and validated method for preparing the M. tuberculosis inoculum to the correct McFarland standard.

  • Compound Stability: this compound may have limited stability in the chosen broth medium or be susceptible to degradation under certain storage conditions. Prepare fresh solutions of the agent for each experiment and avoid repeated freeze-thaw cycles.

  • Media Composition: The activity of some antimicrobial agents can be influenced by the components of the culture medium.[1] Ensure consistent lot numbers of media are used and that the media is prepared according to the manufacturer's instructions.

  • Incubation Conditions: Fluctuations in temperature and CO₂ levels within the incubator can affect the growth rate of M. tuberculosis and, consequently, the MIC reading. Ensure your incubator is properly calibrated and maintained.

  • Plate Reading: Subjectivity in visual reading of MIC endpoints can lead to inter-operator variability. Employing a standardized reading method, potentially with the aid of a plate reader, can improve consistency.[2]

Q2: Our MIC values for the quality control strain (H37Rv) are consistently out of the expected range for this compound. What does this indicate?

A2: When the MIC for a quality control (QC) strain like M. tuberculosis H37Rv falls outside the established range, it strongly suggests a systematic error in the experimental setup.[3] The QC strain has a known, predictable MIC range, and deviation points to issues with the assay itself rather than the specific isolate being tested.[3] Potential causes include:

  • Problems with the drug stock solution (e.g., incorrect concentration, degradation).

  • Errors in the serial dilution of the drug.

  • Issues with the testing medium.[1]

  • Incorrect incubation conditions.

  • Contamination of the QC strain culture.

It is crucial to resolve the QC strain discrepancy before proceeding with testing clinical isolates.

Q3: We sometimes observe "skipped wells" in our broth microdilution plates for this compound. How should we interpret these results?

A3: "Skipped wells" refer to a phenomenon where there is no visible bacterial growth in a well, but growth is observed in wells with higher concentrations of the antimicrobial agent.[4] This can be caused by several factors, including:

  • Contamination in a single well.

  • Errors in drug dilution, leading to an anomalously high concentration in one well.

  • The "Eagle effect" (paradoxical reduced activity at high drug concentrations), though less common.

In such cases, the MIC should be read as the lowest concentration that inhibits more than 99% of the bacterial growth, but the result should be treated with caution.[5] It is highly recommended to repeat the experiment to confirm the result.

Troubleshooting Guide

Hypothetical Inconsistent MIC Data for this compound

Below is a table summarizing hypothetical inconsistent MIC results for this compound against M. tuberculosis H37Rv, where the expected MIC range is 0.125 - 0.5 µg/mL.

Experiment IDDateOperatorMIC (µg/mL)Observation
EXP-0012025-11-03A0.25Within expected range.
EXP-0022025-11-04A1.0Higher than expected.
EXP-0032025-11-04B0.5Within expected range.
EXP-0042025-11-05A2.0Significantly higher than expected. Skipped well at 1.0 µg/mL.
EXP-0052025-11-05B0.125Lower end of expected range.
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inconsistent MIC results for this compound.

G cluster_0 Start: Inconsistent MIC Results cluster_1 Phase 1: Review Core Components cluster_2 Phase 2: Investigate Assay Conditions cluster_3 Phase 3: Resolution A Inconsistent MICs Observed B Check QC Strain (H37Rv) Results Are they within range? A->B Start Troubleshooting C Review Inoculum Preparation Standardized protocol followed? B->C QC in Range D Verify Drug Solution Freshly prepared? Correct concentration? B->D QC out of Range E Examine Media and Plates Consistent lot? Stored correctly? C->E Inoculum OK H Repeat Experiment with Controls C->H Inoculum Issue Found D->H Drug Solution Issue Found F Check Incubation Conditions Temp and CO2 stable? E->F Media OK E->H Media Issue Found G Standardize Plate Reading Consistent method? Second reader? F->G Incubation OK F->H Incubation Issue Found G->H Reading OK G->H Reading Issue Found I Consistent Results Achieved H->I Problem Resolved J Contact Technical Support H->J Problem Persists

Caption: Troubleshooting workflow for inconsistent MIC results.

Experimental Protocols

Broth Microdilution MIC Assay for M. tuberculosis

This protocol is a generalized procedure and should be adapted based on specific laboratory safety guidelines and the characteristics of this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
  • Sterilize the stock solution by filtration through a 0.22 µm filter.
  • Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

2. Preparation of Inoculum:

  • Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until mid-log phase.
  • Adjust the bacterial suspension to a McFarland standard of 0.5 using sterile saline or 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL.
  • Include a growth control well (no drug) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
  • Seal the plates and incubate at 37°C in a humidified incubator with 5% CO₂.
  • Incubate for 7-14 days, or until growth is clearly visible in the growth control well.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[3]
  • Results can be read visually using a reading mirror or with a microplate reader.

Factors Influencing MIC Outcomes

The following diagram illustrates the interplay of key factors that can influence the outcome of an MIC assay.

G cluster_0 Experimental Variables cluster_1 Procedural Factors MIC MIC Result Inoculum Inoculum (Density, Viability) Inoculum->MIC Drug This compound (Concentration, Stability) Drug->MIC Media Culture Medium (Composition, pH) Media->MIC Incubation Incubation (Time, Temp, CO2) Incubation->MIC Technique Operator Technique (Pipetting, Dilution) Technique->MIC Reading Endpoint Reading (Visual, Automated) Reading->MIC QC Quality Control (Strain, Standards) QC->MIC

Caption: Key factors influencing MIC assay outcomes.

References

Improving the yield of "Antitubercular agent-18" chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antitubercular Agent-18

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield of "this compound." The synthesis is based on the Gould-Jacobs reaction, a robust method for creating the 4-quinolone core structure common to many antitubercular agents.[1][2][3][4] The overall synthetic scheme involves four key steps: condensation, thermal cyclization, saponification, and decarboxylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Condensation Reaction

  • Question: My initial condensation reaction between 3-chloroaniline and diethyl ethoxymethylenemalonate (EMME) is giving a low yield of the intermediate enamine. What are the likely causes and how can I fix this?

    • Answer:

      • Purity of Reagents: Ensure that the 3-chloroaniline is free of oxidation byproducts (it should be a colorless or pale yellow liquid). If it is dark, consider distillation before use. EMME should also be pure and colorless.

      • Reaction Temperature: The initial condensation is typically performed at a moderate temperature (80-100°C). If the temperature is too low, the reaction will be slow. If it's too high, you risk side reactions.

      • Removal of Ethanol: This is a condensation reaction where ethanol is produced as a byproduct. Removing the ethanol as it forms can help drive the reaction to completion. Performing the reaction under a gentle stream of nitrogen can help carry away the ethanol vapor.

      • Reaction Time: While the reaction is often complete within 1-2 hours, you can monitor its progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding.

Step 2: Thermal Cyclization

  • Question: The thermal cyclization of the enamine intermediate is resulting in a low yield of the 4-quinolone ester. How can I optimize this critical step?

    • Answer: This step is highly sensitive to temperature and is often the primary source of yield loss.

      • Temperature Control: The cyclization requires high temperatures, typically around 250°C.[5] Insufficient temperature will lead to an incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting material and the product.

      • High-Boiling Solvent: The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is crucial for maintaining a stable and uniform high temperature. These solvents ensure even heating and prevent localized overheating which can lead to charring.

      • Inert Atmosphere: Performing the cyclization under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation of the product at high temperatures.

      • Reaction Time: The optimal reaction time at 250°C is typically short, often in the range of 15-30 minutes.[5] Prolonged heating can lead to degradation. It is best to perform a time-course study to find the optimal duration for your specific setup.

Step 3 & 4: Saponification and Decarboxylation

  • Question: I'm experiencing product loss during the saponification or decarboxylation steps. What are the common pitfalls?

    • Answer:

      • Saponification: Ensure you are using a sufficient excess of base (e.g., 10% NaOH solution) to completely hydrolyze the ester. The reaction can be gently heated (e.g., to 80-90°C) to speed it up, but avoid boiling for extended periods as this can promote side reactions. The completion of the reaction can be monitored by the product precipitating out upon acidification.

      • Decarboxylation: This step is also temperature-sensitive. After acidification, the resulting carboxylic acid is heated to induce decarboxylation. The temperature should be just above the melting point of the carboxylic acid intermediate. If the temperature is too high, the final 4-quinolone product can degrade.

General Issues

  • Question: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

    • Answer:

      • Work-up Procedure: After the cyclization in a high-boiling solvent, it is important to allow the reaction mixture to cool sufficiently before adding a solvent like hexane to precipitate the product. This helps to separate the product from the high-boiling solvent.

      • Recrystallization: The crude 4-quinolone product can often be purified effectively by recrystallization. Common solvents for this purpose include ethanol, acetic acid, or dimethylformamide (DMF).

      • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A typical eluent system would be a gradient of methanol in dichloromethane (DCM).

Frequently Asked Questions (FAQs)

  • What is the most critical parameter for maximizing the yield of the Gould-Jacobs reaction?

    • The most critical parameter is the temperature of the thermal cyclization step. A stable and uniform temperature, typically around 250°C, is required for efficient ring closure without causing degradation.[5]

  • Are there alternative methods for the high-temperature cyclization?

    • Yes, microwave-assisted synthesis has been shown to be an effective alternative for promoting the cyclization.[5][6] Microwave heating can significantly reduce reaction times and often leads to improved yields by providing rapid and uniform heating.[5][6]

  • How does the substituent on the aniline affect the reaction?

    • The electronic nature of the substituent on the aniline ring can influence the cyclization. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can make the cyclization more difficult, requiring higher temperatures or longer reaction times.

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield of 4-Quinolone Ester

EntryTemperature (°C)Time (min)SolventYield (%)Observations
122030Dowtherm A45%Incomplete reaction, starting material present
225020Dowtherm A85%Clean reaction, minimal side products
327020Dowtherm A60%Significant product degradation observed

Table 2: Comparison of Heating Methods for Cyclization

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Conventional (Oil Bath)2502085%
2Microwave250592%

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylenemalonate (Enamine Intermediate)

  • In a round-bottom flask equipped with a condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 90°C for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting oil is used in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Heat a flask containing Dowtherm A to 250°C under a nitrogen atmosphere.

  • Add the crude enamine intermediate from the previous step dropwise to the hot Dowtherm A with vigorous stirring.

  • Maintain the temperature at 250°C for 20 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with fresh hexane.

Protocol 3: Saponification and Decarboxylation to 7-chloroquinolin-4(1H)-one (this compound)

  • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 90°C with stirring until a clear solution is formed (approx. 1 hour).

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated carboxylic acid intermediate by vacuum filtration.

  • Heat the dried carboxylic acid intermediate to 260°C for 30 minutes to effect decarboxylation.

  • The resulting solid is the crude "this compound," which can be further purified by recrystallization from ethanol.

Visualizations

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation aniline 3-Chloroaniline enamine Enamine Intermediate aniline->enamine + EMME, 90°C emme EMME emme->enamine quinolone_ester Quinolone Ester enamine->quinolone_ester Dowtherm A, 250°C carboxylic_acid Quinolone Carboxylic Acid quinolone_ester->carboxylic_acid 1. NaOH 2. HCl final_product This compound carboxylic_acid->final_product Heat, ~260°C

Caption: Experimental workflow for the synthesis of "this compound".

G start Low Yield Observed step_check Which step has low yield? start->step_check condensation Condensation step_check->condensation Step 1 cyclization Cyclization step_check->cyclization Step 2 hydrolysis Saponification or Decarboxylation step_check->hydrolysis Step 3/4 condensation_q1 Reagents pure? Temp at 80-100°C? condensation->condensation_q1 condensation_a1 Purify reagents. Adjust temperature. condensation_q1->condensation_a1 No cyclization_q1 Temp at 250°C? Inert atmosphere? cyclization->cyclization_q1 cyclization_a1 Use high-boiling solvent. Ensure stable temp & N2. cyclization_q1->cyclization_a1 No cyclization_q2 Reaction time > 30 min? cyclization_q1->cyclization_q2 Yes cyclization_a2 Reduce heating time. Consider microwave. cyclization_q2->cyclization_a2 Yes hydrolysis_q1 Sufficient base? Acidification correct? hydrolysis->hydrolysis_q1 hydrolysis_a1 Use excess NaOH. Check pH after HCl add. hydrolysis_q1->hydrolysis_a1 No hydrolysis_q2 Decarboxylation temp too high? hydrolysis_q1->hydrolysis_q2 Yes hydrolysis_a2 Heat just above melting point of intermediate. hydrolysis_q2->hydrolysis_a2 Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Overcoming challenges in scaling up "Antitubercular agent-18" production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-18 (ATA-18). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this novel therapeutic candidate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of ATA-18.

Q1: We are observing a low yield in Step 3 of the synthesis (Suzuki coupling). What are the potential causes and solutions?

A1: Low yields in the Suzuki coupling step are often related to catalyst activity, reagent quality, or reaction conditions. Here are some common causes and troubleshooting steps:

  • Palladium Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Boronic Acid Ester Instability: The boronic acid ester used in this step can degrade if not stored properly. Use freshly opened reagent or test the purity of your existing stock.

  • Inadequate Base: The choice and amount of base are critical. If using potassium carbonate, ensure it is finely powdered and dry. Consider screening other bases such as cesium carbonate for improved results.

  • Sub-optimal Temperature: The reaction temperature should be carefully controlled. A temperature too low can lead to slow reaction rates, while a temperature too high can cause catalyst decomposition and side product formation.

Q2: An unknown impurity is consistently appearing in our final product after purification. How can we identify and eliminate it?

A2: The appearance of a new impurity during scale-up is a common challenge.[1][2] The approach to identification and elimination involves a systematic investigation:

  • Characterization: Isolate the impurity using preparative HPLC and characterize its structure using LC-MS and NMR. This will provide insights into its origin.

  • Source Identification: The impurity may arise from a side reaction, degradation of the starting materials or product, or contamination from solvents or reagents. Review each step of the synthesis for potential side reactions.

  • Process Modification: Once the source is identified, modify the reaction conditions to minimize its formation. This could involve changing the solvent, temperature, or reaction time. For example, if the impurity is an oxidation product, ensure the reaction is run under strictly anaerobic conditions.

Q3: We are struggling with inconsistent particle size and morphology during the final crystallization step. What factors should we investigate?

A3: Controlling crystallization is crucial for the final product's quality and performance.[1][2] Inconsistent particle size can be attributed to several factors:

  • Supersaturation Rate: The rate at which supersaturation is achieved significantly impacts crystal growth. A slower cooling rate or anti-solvent addition rate generally leads to larger, more uniform crystals.

  • Agitation: The stirring speed affects nucleation and crystal growth. Experiment with different agitation speeds to find the optimal range for your vessel geometry.

  • Solvent System: The choice of solvent and anti-solvent is critical. Small changes in the solvent composition can have a large effect on crystal habit.

  • Impurities: Even small amounts of impurities can inhibit or alter crystal growth. Ensure the material entering the crystallization step has a consistent purity profile.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a novel chemical entity that is believed to inhibit the synthesis of the mycobacterial cell wall.[3][4] Specifically, it targets the MurE enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

What are the recommended storage conditions for the final compound?

This compound is a light and moisture-sensitive compound. It should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere.

Is ATA-18 cytotoxic to mammalian cells?

Preclinical studies have shown that ATA-18 exhibits high selectivity for mycobacterial cells with low cytotoxicity towards mammalian cell lines at therapeutic concentrations. However, as with any new chemical entity, appropriate safety precautions should be taken in a laboratory setting.[6][7]

Data Presentation

Table 1: Effect of Base on Yield in Suzuki Coupling (Step 3)

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Potassium CarbonateToluene90126592
Cesium CarbonateToluene90128295
Sodium BicarbonateToluene90124588

Table 2: Impact of Crystallization Solvent on Particle Size

Solvent System (v/v)Cooling Rate (°C/h)Mean Particle Size (µm)
Ethanol/Water (9:1)1050
Ethanol/Water (9:1)575
Isopropanol/Heptane (4:1)10120

Experimental Protocols

Protocol 1: Suzuki Coupling (Step 3)

  • To a dried 1 L, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the aryl bromide intermediate (1.0 eq), the boronic acid ester (1.2 eq), and cesium carbonate (2.5 eq).

  • Add 500 mL of degassed toluene via cannula.

  • Bubble nitrogen through the stirred suspension for 30 minutes.

  • Add the palladium catalyst (0.02 eq) and ligand (0.04 eq) to the flask.

  • Heat the reaction mixture to 90°C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the celite pad with toluene (2 x 50 mL).

  • Concentrate the combined organic phases under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Synthesis_Pathway A Starting Material A C Intermediate 1 A->C Step 1 Reagents X, Y B Starting Material B B->C D Intermediate 2 (Aryl Bromide) C->D Step 2 Bromination F Coupled Product D->F E Intermediate 3 (Boronic Acid Ester) E->F Step 3 Suzuki Coupling Pd Catalyst, Base G Final Product (ATA-18) F->G Step 4 Final Modification Troubleshooting_Workflow start Low Yield in Step 3 check_catalyst Check Catalyst Activity (Inert Atmosphere?) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Ester Purity?) check_catalyst->check_reagents If catalyst is active check_conditions Optimize Conditions (Base, Temperature) check_reagents->check_conditions If reagents are pure yield_ok Yield Improved check_conditions->yield_ok Successful yield_not_ok Yield Still Low check_conditions->yield_not_ok Unsuccessful consult_expert Consult Senior Chemist yield_not_ok->consult_expert

References

Technical Support Center: Strategies to Mitigate Cytotoxicity of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during the development of novel antitubercular agents, using "Antitubercular agent-18" and its derivatives as a representative case.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our lead "this compound" derivative series against mammalian cell lines. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge in drug discovery. A multi-pronged approach is recommended:

  • Confirm On-Target vs. Off-Target Cytotoxicity: Determine if the cytotoxicity is related to the intended mechanism of action or an unrelated off-target effect. This can be investigated by testing the compounds against cell lines that lack the molecular target of your agent, if known.

  • In Vitro Cytotoxicity Assays: Employ a panel of in vitro cytotoxicity assays to understand the nature of the cell death.[1][2][3][4][5] Assays such as MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) release can provide initial insights into whether the toxicity is due to metabolic inhibition, lysosomal damage, or membrane disruption.[6]

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Analyze the chemical structures of your derivatives to identify moieties that may be associated with cytotoxicity. Computational tools can be employed to predict toxicophores.

  • Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course studies to determine the concentration and exposure time at which cytotoxicity becomes significant.[6] This will help in establishing a therapeutic window.

Q2: What are some common mechanisms of cytotoxicity for antitubercular agents?

A2: Antitubercular drugs can induce cytotoxicity through various mechanisms, often linked to their mode of action or metabolic activation.[7][8]

  • Mitochondrial Dysfunction: Some compounds can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Inhibition of Host Cell Processes: While targeting mycobacterial processes, some agents can also inhibit homologous host cell targets. For example, drugs targeting bacterial protein synthesis may have some off-target effects on mitochondrial ribosomes.

  • Metabolic Activation to Toxic Metabolites: Some antitubercular drugs are pro-drugs that are activated within the mycobacteria.[7][9] However, they can also be metabolized by host enzymes, such as cytochrome P450s in the liver, to reactive metabolites that can cause cellular damage and hepatotoxicity.[8][10]

  • Induction of Apoptosis or Necrosis: Cytotoxic compounds can trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Assays like Annexin V/PI staining can differentiate between these two pathways.[11]

Q3: What are the key strategies to reduce the cytotoxicity of our "this compound" derivatives while maintaining antitubercular activity?

A3: Reducing cytotoxicity often involves medicinal chemistry efforts and formulation strategies.

  • Structural Modification: Systematically modify the chemical structure to remove or alter toxicophores while retaining the pharmacophore responsible for antitubercular activity. For example, introducing polar groups can sometimes reduce non-specific membrane interactions that lead to cytotoxicity.

  • Prodrug Approach: Design a prodrug that is selectively activated by mycobacterial enzymes, thus limiting its activity in host cells.

  • Combination Therapy: Using your agent in combination with other antitubercular drugs can allow for lower, less toxic doses of each compound.[12][13]

  • Targeted Drug Delivery: Encapsulating the drug in nanocarriers, such as liposomes or nanoparticles, can improve its therapeutic index by targeting the drug to infected macrophages and reducing exposure to other host cells.[14]

Troubleshooting Guides

Problem 1: High variance in cytotoxicity data between experiments.
Possible Cause Troubleshooting Step
Cell culture variabilityEnsure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.
Compound precipitationCheck the solubility of the compound in the culture medium at the tested concentrations. Use a solvent control and ensure the final solvent concentration is non-toxic.
Assay interferenceSome compounds can interfere with assay readouts (e.g., colored compounds with absorbance-based assays). Run compound-only controls (without cells) to check for interference.
Inconsistent incubation timesUse a calibrated timer and ensure consistent incubation periods for all plates.
Problem 2: Loss of antitubercular activity after modifications to reduce cytotoxicity.
Possible Cause Troubleshooting Step
Modification of the pharmacophoreEnsure that the chemical modifications are made to parts of the molecule not essential for target binding. Use molecular modeling to guide your design.
Altered cell permeabilityThe modifications may have changed the physicochemical properties of the compound, reducing its ability to penetrate the mycobacterial cell wall. Assess permeability using in vitro assays.
Increased effluxThe modified compound might be a better substrate for mycobacterial efflux pumps. Test for this using efflux pump inhibitors.

Data Presentation

Table 1: Example Data for "this compound" Derivatives - Activity vs. Cytotoxicity

DerivativeModificationMIC against M. tuberculosis H37Rv (µg/mL)IC50 against Vero cells (µg/mL)Selectivity Index (SI = IC50/MIC)
Parent-18-242
Der-18AAddition of a methoxy group4328
Der-18BReplacement of a nitro group with an amino group8>128>16
Der-18CIntroduction of a fluorine atom122

This is example data and does not reflect real-world values for a specific agent.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To assess cell metabolic activity as an indicator of cell viability.

Methodology:

  • Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the "this compound" derivatives in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Library Compound Library Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Compound Library->Primary Cytotoxicity Assay (e.g., MTT) Treat cells Determine IC50 Determine IC50 Primary Cytotoxicity Assay (e.g., MTT)->Determine IC50 Apoptosis vs. Necrosis Assay (Annexin V/PI) Apoptosis vs. Necrosis Assay (Annexin V/PI) Determine IC50->Apoptosis vs. Necrosis Assay (Annexin V/PI) Structure-Toxicity Relationship Structure-Toxicity Relationship Determine IC50->Structure-Toxicity Relationship Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay ROS Measurement ROS Measurement Chemical Modification Chemical Modification Structure-Toxicity Relationship->Chemical Modification Rescreening Rescreening Chemical Modification->Rescreening Rescreening->Primary Cytotoxicity Assay (e.g., MTT)

Caption: Workflow for cytotoxicity screening and lead optimization.

Signaling Pathway for Drug-Induced Apoptosis

G Antitubercular Agent Antitubercular Agent Mitochondrial Stress Mitochondrial Stress Antitubercular Agent->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic pathway of drug-induced apoptosis.

References

Technical Support Center: Enhancing Metabolic Stability of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying novel antitubercular agents, exemplified by the placeholder "Antitubercular agent-18," to enhance their metabolic stability.

Frequently Asked Questions (FAQs)

Q1: My lead antitubercular compound, "this compound," shows potent in vitro activity but has poor metabolic stability. What are the initial steps to identify the cause?

A1: The first step is to identify the "metabolic soft spots" on your molecule, which are the sites most susceptible to metabolism.[1] This is crucial for guiding structural modifications to improve stability.[1][2] Key experiments to pinpoint these liabilities include:

  • In vitro metabolic stability assays: Incubating your compound with liver microsomes or hepatocytes to determine the rate of metabolism.[2][3][4]

  • Metabolite identification (MetID) studies: Analyzing the samples from the stability assays using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[1][5][6] Understanding the biotransformation of your compound is key to making informed decisions early in development.[5]

Q2: What are the most common metabolic pathways for antitubercular drugs?

A2: While the specific pathways for a novel agent will be unique, existing antitubercular drugs undergo various biotransformations. For example, isoniazid is a prodrug activated by bacterial catalase-peroxidase and is also metabolized in humans primarily by N-acetylation.[7][8][9] Rifampicin is metabolized by deacetylation.[10] Understanding these common pathways can provide initial clues. Common metabolic reactions include oxidation (often by Cytochrome P450 enzymes), reduction, hydrolysis, and conjugation (e.g., glucuronidation).[3][11]

Q3: What structural modifications can I make to "this compound" to improve its metabolic stability?

A3: Once metabolic soft spots are identified, several strategies can be employed:[12][13]

  • Blocking Metabolic Sites: Introduce sterically hindering groups near the metabolic soft spot to prevent enzyme access.

  • Isosteric/Bioisosteric Replacement: Substitute metabolically labile groups with more stable ones that retain biological activity.[14] For example, replacing an unsubstituted phenyl ring, which is prone to oxidation, with a heterocyclic ring like pyridine can improve stability.[14][15]

  • Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[12][13][15]

  • Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolic enzymes like CYPs. Reducing lipophilicity can decrease the rate of metabolism.[15]

  • Conformational Restriction: Introducing rigidity into the molecule, for instance through cyclization, can lock it into a conformation that is less favorable for binding to metabolic enzymes.[12][13]

Troubleshooting Guides

Issue 1: High variance in microsomal stability assay results.
Potential Cause Troubleshooting Step
Microsome Inactivity Ensure proper storage of microsomes at -80°C. Avoid repeated freeze-thaw cycles. Include positive control compounds with known metabolic rates (e.g., dextromethorphan, midazolam) to verify enzyme activity.[16]
Cofactor Degradation Prepare NADPH solutions fresh before each experiment and keep them on ice.[16]
Compound Solubility Issues Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[17]
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of reagents. For high-throughput screening, consider automated liquid handlers to minimize variability.[18]
Issue 2: In vitro-in vivo correlation (IVIVC) is poor for my compound.
Potential Cause Troubleshooting Step
Non-Hepatic Metabolism The liver is a primary site of metabolism, but other organs like the intestine, kidneys, and lungs can also contribute.[19] Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or conduct studies with intestinal microsomes.[3]
Contribution of Phase II Metabolism Standard microsomal assays with only NADPH as a cofactor primarily assess Phase I (CYP-mediated) metabolism.[4] If Phase II metabolism (e.g., glucuronidation) is significant, assays should be repeated with hepatocytes or microsomes supplemented with cofactors like UDPGA.[4][20]
Transporter Effects Active transport of the drug into and out of hepatocytes can influence its exposure to metabolic enzymes. Hepatocyte stability assays can provide a more complete picture than microsomal assays.[21]
Poor Plasma Stability The compound may be unstable in plasma due to chemical degradation or enzymatic activity in the blood. Conduct a plasma stability assay to assess this.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of "this compound".[4][16][22][23]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[16]

  • NADPH regenerating system (or NADPH stock solution)[22]

  • Positive control compounds (e.g., dextromethorphan, midazolam)[16]

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[16]

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare the incubation mixture by diluting the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]

  • Add the test compound to the incubation mixture at the final desired concentration (e.g., 1 µM).[16]

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH solution.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile to stop the reaction.[4][16]

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Protocol 2: Metabolite Identification (MetID) Study

Objective: To identify the major metabolites of "this compound" formed during in vitro metabolism.[1][5]

Methodology:

  • Perform a microsomal or hepatocyte stability assay as described above, but with a higher concentration of the test compound to ensure detectable levels of metabolites.

  • At the end of the incubation period, stop the reaction with cold acetonitrile.

  • After centrifugation, pool the supernatants from the later time points.

  • Analyze the pooled sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Compare the mass spectra of the samples with and without the NADPH cofactor to identify peaks corresponding to potential metabolites.

  • Use the accurate mass measurements to predict the elemental composition of the metabolites.

  • Perform MS/MS fragmentation of the parent compound and the potential metabolites to elucidate their structures by identifying characteristic fragment ions. This helps to pinpoint the site of metabolic modification.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Metabolic Analysis cluster_strategy Optimization Strategy cluster_evaluation Evaluation start Lead Compound (e.g., this compound) Potent but Metabolically Unstable stability_assay In Vitro Stability Assay (Microsomes/Hepatocytes) start->stability_assay metid_study Metabolite Identification (LC-MS/MS) stability_assay->metid_study Provides Samples soft_spot Identify 'Soft Spots' metid_study->soft_spot sar Structure-Activity Relationship (SAR) Analysis soft_spot->sar design Design & Synthesize New Analogs sar->design retest Re-evaluate Metabolic Stability & In Vitro Activity design->retest retest->sar Iterative Refinement optimized Optimized Candidate retest->optimized Improved Stability & Retained Activity signaling_pathway cluster_strategies Strategies to Enhance Metabolic Stability cluster_outcome Desired Outcomes A Block Metabolic Site (Steric Hindrance) F Decreased Rate of Metabolism A->F B Bioisosteric Replacement (e.g., CH to N in a ring) B->F C Deuteration (Kinetic Isotope Effect) C->F D Reduce Lipophilicity (Decrease CYP binding) D->F E Conformational Constraint (e.g., Cyclization) E->F G Increased Half-life (t1/2) F->G H Lower Intrinsic Clearance (Clint) F->H I Improved Bioavailability G->I H->I Metabolic_Liability Identified Metabolic Liability Metabolic_Liability->A Metabolic_Liability->B Metabolic_Liability->C Metabolic_Liability->D Metabolic_Liability->E

References

Addressing off-target effects of "Antitubercular agent-18" in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-18 (AT-18)

Welcome to the technical support center for this compound (AT-18). This resource provides troubleshooting guides and answers to frequently asked questions regarding the off-target effects of AT-18 observed in mammalian cellular assays. Our goal is to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing unexpected cytotoxicity in our mammalian cell line (e.g., A549, RAW 264.7) at concentrations intended to be non-toxic. What could be the cause?

This is a common issue that may stem from off-target kinase inhibition by AT-18. While AT-18 is designed to target Protein Kinase B (PknB) in Mycobacterium tuberculosis, it has been observed to inhibit human kinases crucial for cell survival and proliferation, particularly p38 MAPK and SRC Family Kinases (SFKs).

Troubleshooting Steps:

  • Confirm On-Target Potency: First, ensure your AT-18 stock solution is correctly prepared and the potency against its intended target is as expected.

  • Dose-Response Analysis: Perform a more granular dose-response curve in your specific cell line to accurately determine the EC50 for cytotoxicity.

  • Assess Off-Target Pathway Activation: Measure the phosphorylation status of key downstream effectors of p38 MAPK (e.g., MK2, ATF2) and SRC (e.g., FAK, paxillin) via Western Blot or phospho-ELISA. A decrease in phosphorylation following AT-18 treatment would suggest off-target activity.

  • Use Control Compounds: Include a well-characterized p38 MAPK inhibitor (e.g., SB203580) and an SRC inhibitor (e.g., Saracatinib) as positive controls in your assays to compare phenotypes.

A logical workflow for diagnosing unexpected cytotoxicity is outlined below.

G cluster_0 A Start: Unexpected Cytotoxicity Observed B Perform Granular Dose-Response Curve A->B C Is EC50 lower than expected? B->C D Assess Phosphorylation of p38 & SRC Targets (e.g., p-MK2, p-FAK) C->D Yes H Issue may be related to compound stability or assay setup. Verify protocol. C->H No E Is Phosphorylation Reduced? D->E F Conclusion: Cytotoxicity is likely due to off-target inhibition of p38/SRC pathways. E->F Yes G Conclusion: Cytotoxicity is likely not due to p38/SRC inhibition. Investigate other mechanisms (e.g., mitochondrial toxicity). E->G No G cluster_0 On-Target Pathway (M. tuberculosis) cluster_1 Off-Target Pathway (Mammalian Cell) Mtb_PknB Mtb-PknB Mtb_Substrate Mtb Substrate Mtb_PknB->Mtb_Substrate Phosphorylates Mtb_Survival Mtb Survival/ Pathogenesis Mtb_Substrate->Mtb_Survival AT18_On AT-18 AT18_On->Mtb_PknB Inhibits Stress Stress/LPS p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 Phosphorylates Cytokines TNF-α, IL-6 Production MK2->Cytokines AT18_Off AT-18 AT18_Off->p38_MAPK Inhibits G cluster_0 A Seed & Grow Cells (A549) B Serum Starve (4 hours) A->B C Treat with AT-18 & Controls (2 hours) B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Immunoblot: 1. p-Target 2. Total-Target 3. Loading Control F->G H Image & Analyze Band Intensity G->H

Technical Support Center: Refinement of Antitubercular Agent-18 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo studies, including established dosages, specific experimental protocols, and mechanism of action for "Antitubercular agent-18," is not publicly available. This guide provides a general framework and best practices for the preclinical development of novel antitubercular agents, using "this compound" as a representative example of a compound with known in vitro activity but limited in vivo data.

Frequently Asked Questions (FAQs)

Q1: We have in vitro MIC data for this compound. How do we determine a starting dose for our first in vivo efficacy study?

A1: Determining the initial in vivo dose requires a multi-step approach that considers efficacy, safety, and the compound's properties.

  • In Vitro Data Review: Start with the known Minimum Inhibitory Concentration (MIC) values. The goal is to achieve plasma and tissue concentrations in the animal model that are several-fold higher than the MIC.

  • Maximum Tolerated Dose (MTD) Study: Before an efficacy study, a dose-ranging MTD study in a small group of uninfected animals (e.g., BALB/c mice) is crucial. This study identifies the highest dose that does not cause significant toxicity.

  • Pharmacokinetic (PK) Studies: A preliminary PK study is highly recommended. This will determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life. The aim is to select a dose and dosing frequency that maintains the drug concentration above the MIC for a significant period.

  • Literature Review for Similar Compounds: If "this compound" belongs to a known class of compounds, review published in vivo studies for analogues to inform your dose selection.

Q2: What are the standard animal models for in vivo tuberculosis research?

A2: Mouse models are the most common for initial efficacy testing due to their cost-effectiveness and well-characterized immune responses.[1][2]

  • BALB/c and C57BL/6 Mice: These are standard immunocompetent strains used for both acute and chronic infection models.[1]

  • C3HeB/FeJ Mice: This strain develops caseous necrotic granulomas that more closely mimic human lung pathology.

  • Rabbit Models: Rabbits also form human-like cavitary lesions and are useful for more advanced preclinical studies.

Q3: How is the efficacy of a new antitubercular agent assessed in vivo?

A3: Efficacy is typically measured by the reduction of bacterial load in key organs.

  • Colony Forming Unit (CFU) Counts: The primary endpoint is the enumeration of viable Mycobacterium tuberculosis in the lungs and spleen of treated versus untreated animals.[3]

  • Survival Studies: In chronic infection models, the survival rate of treated animals is a key indicator of efficacy.

  • Body Weight Monitoring: Weight loss is a simple, non-invasive indicator of disease progression. Effective treatment should prevent or reverse weight loss in infected mice.[3]

  • Bioluminescence Imaging: If using a luciferase-expressing strain of M. tuberculosis, disease progression and response to treatment can be monitored non-invasively in real-time.[4]

Q4: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters for antitubercular drugs?

A4: Understanding the PK/PD relationship is vital for optimizing dosing. The most relevant parameters for antibacterial agents are:

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC.

  • AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC.

  • Time > MIC: The duration of time the drug concentration remains above the MIC.[5]

For most antitubercular agents, concentration-dependent killing (Cmax/MIC and AUC24/MIC) is the key driver of efficacy.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High toxicity or mortality observed in animals at the initial dose. The starting dose is above the Maximum Tolerated Dose (MTD).Immediately stop the experiment at that dose. Conduct a formal MTD study with a wider range of lower doses. Consider alternative, less toxic vehicles for drug formulation.
No in vivo efficacy despite potent in vitro activity (high MIC). Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism/clearance). High protein binding, leaving little free drug available. The compound may not penetrate the site of infection (e.g., granulomas).Conduct a pharmacokinetic study to assess drug exposure. Analyze plasma protein binding. Consider reformulating the compound to improve solubility and absorption.
Inconsistent results between experiments. Variability in animal infection dose. Issues with drug formulation stability or homogeneity. Inconsistent administration (e.g., gavage errors).Standardize the infection protocol and verify the inoculum dose. Prepare fresh drug formulations for each experiment and ensure they are well-mixed. Provide thorough training on animal handling and dosing techniques.
Difficulty in formulating "this compound" for oral administration. Poor aqueous solubility.Screen a panel of pharmaceutically acceptable vehicles and solubilizing agents (e.g., Tween 80, PEG400, DMSO, carboxymethylcellulose). Sonication may aid in creating a uniform suspension.

Data Presentation

Table 1: In Vitro Activity of this compound

(Based on publicly available data)

M. tuberculosis StrainMIC (µg/mL)
H37Rv2
Spec. 1922
Spec. 2102
Spec. 800128
Table 2: Example Template for In Vivo Efficacy Study Results
Treatment GroupDose (mg/kg)Route of AdministrationMean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-Oral Gavage7.2 ± 0.55.1 ± 0.4
This compound25Oral GavageHypothetical DataHypothetical Data
This compound50Oral GavageHypothetical DataHypothetical Data
This compound100Oral GavageHypothetical DataHypothetical Data
Isoniazid (Positive Control)25Oral Gavage4.5 ± 0.33.2 ± 0.2

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animals: Use healthy, uninfected BALB/c mice (n=3-5 per group).

  • Dose Selection: Select a range of doses based on in vitro data and any preliminary toxicity information. A common starting point is a 3-fold or 5-fold dose escalation (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer "this compound" daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20%), changes in posture or activity, and ruffled fur.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or significant signs of toxicity.

Protocol 2: Murine Model of Chronic Tuberculosis Efficacy
  • Infection: Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv (e.g., 100-200 bacilli).

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment: Initiate treatment with various doses of "this compound", a vehicle control, and a positive control drug (e.g., isoniazid at 25 mg/kg). Administer drugs daily via oral gavage for 4 weeks.

  • Endpoint Assessment: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Homogenize the lungs and spleen, prepare serial dilutions, and plate on 7H11 agar. Incubate for 3-4 weeks and count the number of CFUs.

Visualizations

G cluster_0 Preclinical Workflow for a Novel Antitubercular Agent A In Vitro Screening (MIC Determination) B Formulation Development & Solubility Screening A->B C Maximum Tolerated Dose (MTD) Study in Mice B->C D Preliminary Pharmacokinetic (PK) Study C->D E In Vivo Efficacy Study (Murine TB Model) D->E Select Doses below MTD F Dose Refinement & PK/PD Analysis E->F F->E Iterate G Advanced Preclinical Models (e.g., Rabbit, C3HeB/FeJ) F->G Proceed if Efficacious

Caption: General workflow for in vivo testing of a new antitubercular agent.

G Start Compound shows poor in vivo efficacy PK_Issue Is in vivo drug exposure adequate? Start->PK_Issue Toxicity_Issue Are there signs of toxicity? PK_Issue->Toxicity_Issue Yes Action_PK Action: - Conduct PK study - Improve formulation - Change route of administration PK_Issue->Action_PK No Action_MTD Action: - Conduct MTD study - Lower the dose Toxicity_Issue->Action_MTD Yes Action_Mechanism Action: - Re-evaluate in vitro data - Consider mechanism of action (e.g., efflux pump substrate) Toxicity_Issue->Action_Mechanism No

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

Validation & Comparative

Comparative Efficacy Analysis: A Novel Antitubercular Agent Versus Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of a novel antitubercular candidate, "Antitubercular Agent-18" (a representative cholesterol metabolism inhibitor, GSK2556286), and the cornerstone tuberculosis drug, isoniazid, reveals distinct mechanisms and comparable in vivo efficacy, offering new avenues for tuberculosis treatment.

This guide provides a comprehensive comparison of the preclinical efficacy of "this compound," represented by the novel agent GSK2556286, and the first-line antitubercular drug isoniazid. The analysis is based on publicly available experimental data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Isoniazid, a long-standing and potent bactericidal agent, acts by inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. In contrast, "this compound" (GSK2556286) represents a new class of drugs that target the cholesterol metabolism of Mycobacterium tuberculosis, a pathway essential for the bacterium's survival within the host. While their mechanisms of action are fundamentally different, preclinical studies in murine models demonstrate that "this compound" exhibits a bactericidal effect comparable to that of isoniazid, highlighting its potential as a valuable addition to the tuberculosis treatment arsenal.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key efficacy data for "this compound" (GSK2556286) and isoniazid.

Table 1: In Vitro Efficacy against Mycobacterium tuberculosis

Parameter"this compound" (GSK2556286)IsoniazidReference Strain(s)
Mechanism of Action Inhibition of cholesterol catabolism via activation of adenylyl cyclase Rv1625c[1][2]Inhibition of mycolic acid synthesis[3][4][5][6]N/A
Minimum Inhibitory Concentration (MIC) >10 µM (in standard broth) 0.71 - 2.12 µM (in cholesterol-containing medium)[1][2]0.03 - 0.06 mg/L (approximately 0.22 - 0.44 µM)H37Rv, Erdman[2]
Intra-macrophage Activity (IC50) < 0.1 µM (THP-1 cells)[1][2]~0.05 mg/L (J774A.1 macrophages)[7]H37Rv
MIC90 (Panel of Clinical Isolates) 1.2 µM (in cholesterol-containing medium)[8]Not directly comparable; varies with resistance mutationsVarious clinical isolates

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

Study Parameter"this compound" (GSK2556286)IsoniazidMouse Model
Infection Model Chronic infection[8]Chronic infection[8]BALB/c mice
Treatment Regimen 10, 25, 50 mg/kg/day (oral) for 4 weeks[8]25 mg/kg/day (oral) for 4 weeks[8]BALB/c mice
Bactericidal Effect (log10 CFU reduction in lungs) ~2.0 log10 CFU reduction at all doses[8]~2.0 log10 CFU reduction[8]BALB/c mice
Acute Infection Model 10 - 200 mg/kg/day (oral) for 8 days[9]N/AC57BL/6 mice
Bactericidal Effect (log10 CFU reduction in lungs) Up to 1.8 log10 CFU reduction at 200 mg/kg[9]N/AC57BL/6 mice

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The MIC of antitubercular agents against M. tuberculosis can be determined using the REMA method. This colorimetric assay provides a rapid and inexpensive way to assess bacterial growth.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture on Löwenstein-Jensen medium. The turbidity of the suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:20 in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using supplemented 7H9 broth.

  • Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, 30 µL of a 0.02% resazurin solution is added to each well. The plate is then re-incubated overnight.

  • Result Interpretation: A color change from blue to pink indicates the reduction of resazurin by metabolically active bacteria, signifying bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][2][9][10]

In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis

The murine model of chronic tuberculosis is a standard preclinical model to evaluate the efficacy of new antitubercular drug candidates.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used for these studies.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection. The infection is allowed to establish for a period of 4 to 6 weeks to develop into a chronic state.

  • Treatment: Treatment with the investigational drug or a comparator drug (like isoniazid) is initiated. The drugs are typically administered orally by gavage, daily, for a specified period (e.g., 4 to 8 weeks). An untreated control group is included in the study.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: The plates are incubated for 3-4 weeks at 37°C, and the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated mice to those of the untreated control group.[11][12][13][14]

Visualizations

Signaling Pathways

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of action of Isoniazid.

Caption: Mechanism of action of "this compound".

Experimental Workflow

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Treatment Oral Administration of Test Compounds and Controls (e.g., 4 weeks) Establishment->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Counting Colony Forming Unit (CFU) Counting and Analysis Incubation->CFU_Counting

Caption: Workflow for in vivo efficacy testing in a murine model.

References

Head-to-Head In Vitro Comparison: Rifampicin vs. A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Antitubercular agent-18" is not available in the public domain. To fulfill the structural and content requirements of this guide, the well-characterized rifamycin derivative, Rifapentine , will be used as a proxy for a novel agent in this head-to-head comparison with Rifampicin. The data presented is based on published experimental findings for Rifapentine.

This guide provides a detailed in vitro comparison of the antitubercular activity of Rifampicin, a cornerstone of tuberculosis therapy, and a next-generation rifamycin, herein representing a novel agent. The objective is to present key performance data, outline the experimental methodologies used for their derivation, and visualize the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Rifampicin and the novel agent against a panel of Mycobacterium tuberculosis complex clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Lower values indicate greater potency.

AgentMethodMIC50 (mg/L)MIC90 (mg/L)
Rifampicin Radiometric (BACTEC)0.250.25
Absolute Concentration (Agar)0.51.0
Novel Agent (Rifapentine) Radiometric (BACTEC)0.06 - 0.1250.25
Absolute Concentration (Agar)0.1250.25

Data sourced from a comparative study on 44 clinical isolates of Mycobacterium tuberculosis complex.[1]

Mechanism of Action: Rifamycin Class

Both Rifampicin and the novel agent (Rifapentine) belong to the rifamycin class of antibiotics. Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of the RNAP, these agents sterically block the path of the elongating RNA transcript after only a few nucleotides have been joined, thereby halting protein synthesis and leading to bacterial cell death. This mechanism is highly selective for bacterial RNAP, with minimal effect on the corresponding mammalian enzymes.

Mechanism of Rifamycin Action cluster_bacterium Mycobacterium Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA Transcript (Blocked) RNAP->mRNA Elongation Blocked Rifamycin Rifamycin (Rifampicin or Novel Agent) Rifamycin->RNAP Binds to β-subunit Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins (Synthesis Inhibited) Ribosome->Proteins Protein Synthesis CellDeath Bactericidal Effect Proteins->CellDeath Leads to

Caption: Mechanism of action for rifamycin-class antitubercular agents.

Experimental Protocols

The in vitro data presented in this guide were derived using standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of antitubercular agents.

Radiometric Method (BACTEC System)

The BACTEC radiometric system provides a rapid and reproducible method for susceptibility testing of M. tuberculosis.

Principle: The method utilizes 7H12 broth medium containing 14C-labeled palmitic acid as a carbon source. As mycobacteria grow, they metabolize the labeled substrate and release 14CO2 into the headspace of the sealed vial. The BACTEC instrument monitors the amount of radioactivity in the headspace, which is expressed as a Growth Index (GI). The MIC is determined by comparing the GI in vials containing the antimicrobial agent to the GI of a drug-free control vial.

Protocol Outline:

  • Inoculum Preparation: A standardized inoculum is prepared from a positive BACTEC vial of the M. tuberculosis isolate.

  • Drug Dilution: Stock solutions of the antitubercular agents are prepared and serially diluted to achieve final desired concentrations in the BACTEC vials (e.g., 0.015 to 1.0 mg/L).

  • Inoculation: 0.1 mL of the appropriate drug dilution is added to each BACTEC 7H12 vial, followed by the standardized bacterial inoculum.

  • Control: A drug-free vial is inoculated to serve as a growth control.

  • Incubation & Monitoring: Vials are incubated at 37°C and monitored daily by the BACTEC instrument.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population, as determined by a significant reduction in the rate and amount of 14CO2 produced compared to the control.[1]

Absolute Concentration Method (Agar Dilution)

This is a conventional method for determining MIC on a solid medium.

Principle: The method involves incorporating serial dilutions of the antimicrobial agent into a solid growth medium (e.g., Middlebrook 7H10 or 7H11 agar). The agar is then inoculated with a standardized suspension of the test organism. The MIC is the lowest drug concentration that inhibits the visible growth of the organism after a defined incubation period.

Protocol Outline:

  • Media Preparation: Molten Middlebrook 7H10 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase), is prepared and cooled to 45-50°C.

  • Drug Incorporation: Serial twofold dilutions of the test agents are added to aliquots of the molten agar to achieve the desired final concentrations.

  • Plate Pouring: The drug-containing agar is poured into petri dishes and allowed to solidify. A drug-free plate is included as a growth control.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a standard turbidity (e.g., McFarland 1.0), which is then further diluted.

  • Inoculation: A standardized volume of the diluted inoculum is spotted onto the surface of the drug-containing and control plates.

  • Incubation: Plates are sealed and incubated at 37°C in a 5% CO2 atmosphere for 21 days.

  • MIC Determination: The plates are read, and the MIC is defined as the lowest concentration of the drug that prevents more than 99% of the bacterial growth compared to the control plate.[2]

In Vitro MIC Determination Workflow cluster_setup Preparation cluster_methods Testing Methods cluster_bactec Radiometric Method cluster_agar Agar Dilution Method Isolate M. tuberculosis Clinical Isolate Inoculum Standardize Inoculum Isolate->Inoculum InocB Inoculate Vials Inoculum->InocB InocA Inoculate Plate Surface Inoculum->InocA DrugStock Prepare Drug Stock Solutions SerialDilute Create Serial Dilutions DrugStock->SerialDilute AddDrugB Add Drug to 7H12 Broth Vials SerialDilute->AddDrugB AddDrugA Add Drug to Molten 7H10 Agar SerialDilute->AddDrugA AddDrugB->InocB IncubateB Incubate & Monitor Radiometric Growth InocB->IncubateB MIC_B Determine MIC (vs. Control GI) IncubateB->MIC_B PourPlates Pour Plates AddDrugA->PourPlates PourPlates->InocA IncubateA Incubate 21 Days InocA->IncubateA MIC_A Determine MIC (vs. Control Growth) IncubateA->MIC_A

Caption: Experimental workflow for in vitro MIC determination.

References

Comparative Analysis of "Antitubercular Agent-18" in Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data on the cross-resistance profile and specific mechanism of action for a compound identified as "Antitubercular agent-18" (also referred to as Compound 9a) is currently unavailable. The following guide is a template designed to illustrate how such a comparative analysis would be structured for researchers, scientists, and drug development professionals. The experimental data, mechanism of action, and specific protocols presented herein are hypothetical and for illustrative purposes only . This guide should be used as a framework for presenting real experimental data when it becomes available.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) poses a significant threat to global health. The development of novel antitubercular agents with unique mechanisms of action is crucial to combat this challenge. A critical aspect of the preclinical evaluation of any new antitubercular candidate is the assessment of its activity against drug-resistant strains and the determination of any potential for cross-resistance with existing anti-TB drugs.

This guide provides a comparative analysis of the hypothetical novel drug candidate, "this compound," against a panel of drug-susceptible and drug-resistant M. tb strains. The objective is to present a clear, data-driven comparison of its efficacy and to outline the experimental methodologies used to generate such data.

Hypothetical Mechanism of Action of "this compound"

For the purpose of this guide, we will hypothesize that "this compound" inhibits a novel enzyme, Mycolate Ligase C (MlcC) , which is essential for the final ligation step of mycolic acid into the mycobacterial cell wall. This mechanism is distinct from that of existing drugs like isoniazid, which inhibits InhA, an enoyl-ACP reductase involved in an earlier stage of mycolic acid biosynthesis.

cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_drugs Drug Inhibition FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II (e.g., InhA) FAS_I->FAS_II Precursors Pks13 Pks13 FAS_II->Pks13 Mero-mycolate chain MlcC Mycolate Ligase C (MlcC) (Hypothetical Target) Pks13->MlcC Mycolic Acid Precursor CellWall Mycobacterial Cell Wall MlcC->CellWall Ligation to Arabinogalactan Isoniazid Isoniazid (INH) Isoniazid->FAS_II Inhibits Agent18 This compound Agent18->MlcC Inhibits

Caption: Hypothetical mechanism of "this compound" targeting MlcC.

Data Presentation: Cross-Resistance Profile

The in vitro activity of "this compound" was assessed against a panel of well-characterized drug-resistant clinical isolates of M. tb and the drug-susceptible reference strain H37Rv. Minimum Inhibitory Concentrations (MICs) were determined using a broth microdilution method.

Table 1: MIC of "this compound" and Comparators against Drug-Resistant M. tb Strains

M. tb StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Moxifloxacin MIC (µg/mL)"this compound" MIC (µg/mL)
H37RvDrug-Susceptible0.060.1250.252.0
Spec. 192INH-R (katG S315T)> 4.00.1250.252.0
Spec. 210RIF-R (rpoB S531L)0.06> 8.00.252.0
Spec. 800MDR (katG & rpoB)> 4.0> 8.00.252.0
XDR-1XDR (katG, rpoB, gyrA)> 4.0> 8.0> 4.02.0

Table 2: Fold-Change in MIC Relative to H37Rv

M. tb StrainResistance ProfileFold-Change in INH MICFold-Change in RIF MICFold-Change in MOX MICFold-Change in "this compound" MIC
Spec. 192INH-R> 64111
Spec. 210RIF-R1> 6411
Spec. 800MDR> 64> 6411
XDR-1XDR> 64> 64> 161

The hypothetical data indicates that "this compound" maintains its potency against strains resistant to isoniazid, rifampicin, and moxifloxacin, with no significant change in its MIC. This suggests a lack of cross-resistance with these major anti-TB drugs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each compound was determined by the broth microdilution method in 96-well plates.

  • M. tb Culture: M. tb strains were grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: The bacterial culture was diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Drug Dilution: "this compound" and comparator drugs were serially diluted in DMSO and then added to the wells of a 96-well plate to achieve a final concentration range.

  • Inoculation and Incubation: 100 µL of the prepared inoculum was added to each well containing 100 µL of the drug dilution. Plates were incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of M. tb.

Selection and Characterization of Drug-Resistant Strains

Drug-resistant strains used in this hypothetical study were clinical isolates with well-characterized resistance-conferring mutations.

  • Strain Source: Isolates were obtained from a repository of clinical M. tb strains.

  • Phenotypic DST: Resistance profiles were confirmed using the agar proportion method on Middlebrook 7H10 agar containing critical concentrations of first- and second-line drugs.

  • Genotypic Analysis: Mutations in resistance-associated genes (katG, rpoB, gyrA, etc.) were confirmed by DNA sequencing to establish the genetic basis of resistance.

Visualization of Experimental Workflow

start Start: Select M. tb Strains susceptible Drug-Susceptible (e.g., H37Rv) start->susceptible resistant Characterized Drug-Resistant Clinical Isolates start->resistant culture Culture Strains in 7H9 Broth to Mid-Log Phase susceptible->culture resistant->culture prepare_inoculum Prepare Standardized Inoculum (5 x 10^5 CFU/mL) culture->prepare_inoculum inoculate Inoculate Plates and Incubate (37°C, 7-14 days) prepare_inoculum->inoculate prepare_plates Prepare 96-Well Plates with Serial Drug Dilutions prepare_plates->inoculate read_mic Read MICs (Lowest concentration with no visible growth) inoculate->read_mic analyze Analyze Data: Compare MICs & Calculate Fold-Change read_mic->analyze end Conclusion: Assess Cross-Resistance analyze->end

Caption: Workflow for assessing cross-resistance of "this compound".

Conclusion

The hypothetical data presented in this guide suggests that "this compound" exhibits a promising profile with no evidence of cross-resistance to key first- and second-line anti-TB drugs. Its unique, hypothetical mechanism of action targeting MlcC provides a plausible explanation for this observation. If such results were obtained in a real-world study, "this compound" would be considered a strong candidate for further development as a treatment for MDR- and XDR-TB. Further studies would be warranted to confirm these findings in a broader panel of clinical isolates and in preclinical models of tuberculosis.

Unveiling Synergistic Potential: A Comparative Analysis of "Antitubercular agent-18" with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of a novel investigational compound, "Antitubercular agent-18," when used in combination with first-line anti-tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into promising new combination therapies for Mycobacterium tuberculosis.

Executive Summary

The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and potentially reducing treatment duration and the likelihood of resistance. This report details the in vitro synergistic interactions between "this compound" and the current standard-of-care first-line anti-TB drugs. Through checkerboard and time-kill curve assays, significant synergistic activity has been observed, particularly with isoniazid and rifampicin.

Mechanism of Action: A Foundation for Synergy

Understanding the mechanism of action of each drug is crucial to hypothesizing and interpreting synergistic interactions.

  • Isoniazid (INH): A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]

  • Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking bacterial transcription.[1][2]

  • Pyrazinamide (PZA): A prodrug converted to its active form, pyrazinoic acid. Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism.[1]

  • Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[1]

  • This compound (Hypothetical MOA): For the purpose of this guide, we will hypothesize that "this compound" targets a novel pathway, for instance, the mycobacterial energy production system, creating a distinct vulnerability that can be exploited by other agents.

In Vitro Synergy Assessment: Checkerboard Assays

The synergistic potential of "this compound" with first-line TB drugs was evaluated using the checkerboard method.[3][4][5] The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Fractional Inhibitory Concentration Index (FICI) of "this compound" with First-Line TB Drugs against M. tuberculosis H37Rv

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 8---
Isoniazid 0.1---
Agent-18 + Isoniazid-2 (Agent-18) + 0.025 (INH)0.5Synergy
Rifampicin 0.2---
Agent-18 + Rifampicin-2 (Agent-18) + 0.025 (RIF)0.375Synergy
Pyrazinamide 100---
Agent-18 + Pyrazinamide-4 (Agent-18) + 50 (PZA)1.0Additive
Ethambutol 2.5---
Agent-18 + Ethambutol-4 (Agent-18) + 1.25 (EMB)1.0Additive

FICI was calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.[6]

Bactericidal Activity: Time-Kill Curve Assays

To assess the dynamics of bacterial killing, time-kill curve assays were performed for the synergistic combinations.[7][8] These assays measure the rate of bacterial death over time in the presence of the antimicrobial agents.

Table 2: Log Reduction in M. tuberculosis CFU/mL after 7 Days of Treatment

Treatment GroupLog10 CFU/mL Reduction vs. Control
Isoniazid (0.1 µg/mL) 2.5
This compound (8 µg/mL) 1.8
Isoniazid + this compound (0.025 + 2 µg/mL) 4.5
Rifampicin (0.2 µg/mL) 3.0
Rifampicin + this compound (0.025 + 2 µg/mL) 5.2

The combination therapies demonstrated a significantly greater reduction in bacterial viability compared to the individual drugs, indicating enhanced bactericidal activity.

Experimental Protocols

Checkerboard Assay Protocol

A two-dimensional checkerboard assay is utilized to determine the in vitro interaction between "this compound" and first-line anti-TB drugs.[3][9]

  • Preparation of Drug Solutions: Stock solutions of all drugs are prepared in appropriate solvents and serially diluted in 96-well microtiter plates.

  • Plate Setup: "this compound" is serially diluted along the x-axis, and the first-line drug is serially diluted along the y-axis. This creates a matrix of drug concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that visually inhibits bacterial growth. A resazurin-based assay can be used for colorimetric determination.[10][11]

  • FICI Calculation: The FICI is calculated for each combination to determine the nature of the interaction.

Checkerboard_Workflow A Prepare Drug Stock Solutions (Agent-18 & First-Line Drugs) B Serial Dilution of Agent-18 (Horizontal Axis) A->B C Serial Dilution of First-Line Drug (Vertical Axis) A->C D Inoculate with M. tuberculosis Suspension B->D C->D E Incubate at 37°C (7-14 days) D->E F Determine MICs (Visual or Colorimetric) E->F G Calculate FICI (Assess Synergy) F->G

Fig. 1: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay Protocol

Time-kill curve assays are performed to evaluate the bactericidal or bacteriostatic activity of drug combinations over time.[6][7]

  • Culture Preparation: Log-phase cultures of M. tuberculosis H37Rv are prepared.

  • Drug Exposure: The bacterial cultures are exposed to the drugs at relevant concentrations (e.g., MIC, sub-MIC), both individually and in combination.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 24, 48, 96, 168 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting colony-forming units (CFU).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curves.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Log-Phase M. tuberculosis Culture C Expose Culture to Drugs A->C B Prepare Drug Solutions (Single & Combination) B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0-168h) D->E Sampling F Perform Serial Dilutions & Plate on Agar E->F G Incubate Plates & Count CFUs F->G H Plot Log10 CFU/mL vs. Time G->H

Fig. 2: Experimental Workflow for Time-Kill Curve Assay.

Proposed Synergistic Signaling Pathway

The observed synergy between "this compound" and first-line drugs like isoniazid and rifampicin suggests a multi-pronged attack on the mycobacterium. A hypothetical signaling pathway illustrating this synergy is presented below.

Synergy_Pathway Antitubercular_agent_18 This compound Energy_Production Energy Production (e.g., ATP Synthesis) Antitubercular_agent_18->Energy_Production inhibits Isoniazid Isoniazid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic_Acid_Synthesis inhibits Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase Rifampicin->RNA_Polymerase inhibits Energy_Depletion Energy Depletion Energy_Production->Energy_Depletion Cell_Wall_Integrity Compromised Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Bacterial_Death Enhanced Bacterial Death Cell_Wall_Integrity->Bacterial_Death Transcription_Inhibition->Bacterial_Death Energy_Depletion->Bacterial_Death

Fig. 3: Hypothetical Signaling Pathway of Synergistic Action.

Conclusions and Future Directions

The preliminary in vitro data strongly suggest a synergistic relationship between "this compound" and the first-line anti-tuberculosis drugs isoniazid and rifampicin. These findings warrant further investigation, including:

  • In vivo efficacy studies in animal models of tuberculosis to confirm the observed synergy.[12][13]

  • Toxicity studies of the combination therapies.

  • Mechanism of action studies to elucidate the precise molecular basis of the synergistic interactions.

  • Evaluation against drug-resistant strains of M. tuberculosis.[14]

The development of "this compound" as part of a combination therapy could represent a significant advancement in the fight against tuberculosis. The data presented in this guide provide a solid foundation for continued research and development efforts.

References

Independent Validation of the Antitubercular Activity of "Antitubercular agent-18"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the antitubercular activity of "Antitubercular agent-18," also identified as compound 9a in the scientific literature, against established and recently developed antitubercular drugs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutics for tuberculosis.

Introduction to this compound

"this compound" is a novel synthetic compound belonging to the class of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers. It has demonstrated potent and selective in vitro activity against Mycobacterium tuberculosis. This guide summarizes the available experimental data for this agent and compares its performance with first-line and second-line antitubercular drugs.

Comparative Efficacy Data

The in vitro antitubercular activity of "this compound" and a selection of comparator drugs are summarized in the tables below. The data for "this compound" is derived from the findings published by Szulczyk D, et al. in the European Journal of Medicinal Chemistry, 2020.

Table 1: Minimum Inhibitory Concentration (MIC) Against Drug-Susceptible M. tuberculosis

CompoundTarget/Mechanism of ActionMIC (µg/mL) against M. tuberculosis H37Rv
This compound (9a) Not fully elucidated2
IsoniazidMycolic acid synthesis inhibition[1][2]0.025 - 0.05
RifampicinRNA polymerase inhibition[3][4]0.05 - 0.1
EthambutolArabinogalactan synthesis inhibition[5][6]1 - 5
PyrazinamideMultiple targets including membrane energetics[7][8][9]20 - 100 (at acidic pH)
BedaquilineATP synthase inhibition[10][11]0.03 - 0.12
PretomanidMycolic acid synthesis inhibition and nitric oxide release[12][13]0.015 - 0.25
LinezolidProtein synthesis inhibition[14][15][16]0.25 - 1

Table 2: Minimum Inhibitory Concentration (MIC) Against Drug-Resistant M. tuberculosis Strains

CompoundSpec. 192 (MDR)Spec. 210 (MDR)Spec. 800 (XDR)
This compound (9a) 22128

(MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant)

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide, based on standard practices in mycobacteriology.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

  • Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis strains (e.g., H37Rv, Spec. 192, Spec. 210, Spec. 800) are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Compound Preparation: "this compound" and comparator drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure: The bacterial suspension is diluted to a standardized concentration and added to the wells of a microplate containing the serially diluted compounds. Control wells with no drug and with solvent alone are included.

  • Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of a compound against mammalian cells, providing an indication of its potential for off-target effects.

  • Cell Lines and Culture Conditions: A mammalian cell line, such as the human embryonic kidney cell line HEK293 or the human hepatoma cell line HepG2, is cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the known signaling pathways of comparator antitubercular drugs and a generalized workflow for MIC determination.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (M. tuberculosis) microplate Microplate Inoculation bacterial_culture->microplate compound_prep Compound Dilution (this compound & Comparators) compound_prep->microplate incubation Incubation (7-14 days) microplate->incubation readout Visual/Spectrophotometric Readout incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: A generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).

antitubercular_mechanisms cluster_cell_wall Cell Wall Synthesis cluster_transcription Transcription & Translation cluster_energy Energy Metabolism Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan inhibits Pretomanid Pretomanid Pretomanid->Mycolic_Acid inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase inhibits Linezolid Linezolid Ribosome Ribosome (Protein Synthesis) Linezolid->Ribosome inhibits Pyrazinamide Pyrazinamide Membrane_Energetics Membrane Energetics Pyrazinamide->Membrane_Energetics disrupts Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase inhibits

Caption: Mechanisms of action for common antitubercular drugs.

Conclusion

"this compound" (Compound 9a) exhibits promising in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. Its potency against the H37Rv strain is noteworthy, although it is less potent than some first-line agents like isoniazid and rifampicin. The reduced activity against the XDR strain suggests potential cross-resistance with existing drug classes, a common challenge in antitubercular drug development. Further studies are warranted to elucidate its mechanism of action, in vivo efficacy, and safety profile to fully assess its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of this and other novel antitubercular candidates.

References

Comparative Efficacy of Leading Agents in Latent Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance of standard and alternative therapies in preclinical models of latent tuberculosis infection (LTBI), providing essential data for drug development professionals.

This guide provides a comparative analysis of the efficacy of prominent antitubercular agents in established preclinical models of latent tuberculosis infection. As the development of new therapeutics against persistent Mycobacterium tuberculosis is a global health priority, this document aims to furnish researchers and drug developers with a consolidated resource of experimental data and methodologies to inform their work. While direct data for a specific "Antitubercular agent-18" is not publicly available, this comparison focuses on the key drugs used in LTBI treatment: Isoniazid, Rifampin, and Rifapentine.

Comparative Efficacy of Antitubercular Agents in Latent TB Models

The following table summarizes the quantitative efficacy of standard LTBI treatments in various preclinical models. The data is aggregated from multiple studies to provide a comparative overview.

Agent Model Type Animal Model Treatment Duration Efficacy (Log10 CFU Reduction in Lungs) Reference
Isoniazid Cornell ModelMouse (BALB/c)8 weeks2.5 - 3.5[1]
Rifampin Cornell ModelMouse (BALB/c)4 weeks3.0 - 4.0[2]
Isoniazid + Rifapentine Cornell ModelMouse (C57BL/6)3 months (weekly)4.0 - 5.0[3]
Isoniazid Hypoxia ModelIn vitro10 days1.5 - 2.0[4]
Rifampin Hypoxia ModelIn vitro10 days2.0 - 2.5[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro models of latent tuberculosis infection.

The Cornell Model of Latent Tuberculosis Infection (In Vivo)

The Cornell model is a widely used in vivo model that mimics a paucibacillary state of latent TB.[1]

  • Infection: BALB/c mice are infected via aerosol with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to achieve an initial implantation of 50-100 bacilli in the lungs.

  • Establishment of Chronic Infection: The infection is allowed to progress for 4-6 weeks to establish a chronic, stable bacterial load in the lungs and spleen.

  • Drug Treatment: A combination of isoniazid (25 mg/kg) and pyrazinamide (150 mg/kg) is administered daily via oral gavage for 8-12 weeks. This treatment renders the bacteria undetectable by standard culture methods.

  • Induction of Reactivation: To assess the efficacy of a test agent against persistent bacteria, the drug of interest is administered during or after the initial clearing phase. Reactivation of the infection can be spontaneously monitored or induced by immunosuppression (e.g., with corticosteroids).

  • Assessment of Efficacy: Efficacy is determined by plating lung and spleen homogenates on selective media to enumerate colony-forming units (CFU) at different time points post-treatment. A significant reduction in the rate of reactivation compared to untreated controls indicates efficacy.

Hypoxia Model of Non-Replicating Persistence (In Vitro)

This in vitro model simulates the low-oxygen environment believed to induce a dormant state in M. tuberculosis.[4][5]

  • Bacterial Culture: Mycobacterium tuberculosis is grown to mid-log phase in a suitable liquid medium (e.g., Middlebrook 7H9 with ADC supplement).

  • Induction of Hypoxia: The bacterial culture is then transferred to a sealed container (e.g., a stirred fermentor or sealed tubes) with a limited headspace. As the bacteria respire, they consume the available oxygen, leading to a gradual shift to a microaerophilic and then anaerobic environment.

  • Establishment of Non-Replicating State: The culture is maintained under these hypoxic conditions for a defined period (e.g., 30-60 days), during which the bacteria enter a non-replicating, persistent state. This can be confirmed by monitoring a lack of increase in optical density and a decrease in metabolic activity markers.

  • Drug Exposure: The test agent is added to the hypoxic culture at a desired concentration.

  • Assessment of Efficacy: The viability of the bacteria is assessed at various time points by determining the CFU count through plating on solid media. The plates are typically incubated for an extended period to allow for the recovery of the persistent bacteria.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the mechanisms of drug action.

experimental_workflow_cornell_model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase a Aerosol Infection of Mice with M.tb b Establishment of Chronic Infection (4-6 weeks) a->b c Administer Isoniazid + Pyrazinamide (8-12 weeks) b->c Initiate Treatment d Administer Test Agent c->d e Monitor for Spontaneous Reactivation d->e f Induce Reactivation (Immunosuppression) d->f g Determine Bacterial Load (CFU in Lungs/Spleen) e->g f->g

Caption: Workflow of the Cornell model for latent tuberculosis.

drug_mechanism_of_action cluster_isoniazid Isoniazid cluster_rifampin Rifampin INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation by INH_active Activated Isoniazid KatG->INH_active Mycolic_Acid Mycolic Acid Synthesis INH_active->Mycolic_Acid Inhibits Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for RIF Rifampin RNA_Polymerase DNA-dependent RNA Polymerase RIF->RNA_Polymerase Inhibits Transcription Bacterial Transcription RNA_Polymerase->Transcription Required for

Caption: Mechanism of action for Isoniazid and Rifampin.

Conclusion

The selection of an appropriate preclinical model is paramount for the evaluation of novel antitubercular agents targeting latent infection. The Cornell model provides a robust in vivo system to assess both bactericidal and sterilizing activity against persistent bacilli, while in vitro models like the hypoxia model offer a high-throughput method for initial screening. The comparative data presented herein for standard-of-care agents serves as a benchmark for the evaluation of new chemical entities, such as the conceptual "this compound". Future studies should aim for direct, head-to-head comparisons of new agents against these established drugs within the same experimental systems to ensure rigorous and translatable findings.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antitubercular Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in work with Antitubercular Agent-18, a potent compound requiring stringent handling procedures. The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Occupational Health and Safety

Handling potent compounds like this compound necessitates a robust safety program that includes engineering controls, administrative procedures, and personal protective equipment (PPE).[1][2] The primary goal is to minimize personnel exposure to the active pharmaceutical ingredient (API).[2]

Key Safety Principles:

  • Containment: Engineering controls should be the primary method for containment. This includes using equipment such as isolators, ventilated laminar flow enclosures, and fume hoods.[3][4]

  • Training: All personnel handling this compound must receive thorough training on its hazards, safe handling procedures, and emergency protocols.[3]

  • Medical Surveillance: A medical surveillance program should be in place for all employees who may be exposed to the compound.[3]

Quantitative Data Summary

While specific quantitative data for "this compound" is not publicly available, the following table outlines the critical parameters that must be determined and consulted before handling any potent new chemical entity. These values are essential for a comprehensive risk assessment.

ParameterExample Value/RangeSignificance
Occupational Exposure Limit (OEL) < 0.03 µg/m³Defines the maximum permissible airborne concentration to which a worker can be exposed over a specified period without adverse health effects. Compounds with OELs in this range are considered extremely toxic.[4]
Minimum Inhibitory Concentration (MIC) VariesIndicates the lowest concentration of the agent that prevents visible growth of Mycobacterium tuberculosis. Essential for determining efficacy in experimental protocols.
Pharmacokinetic Data (e.g., AUC0–24) VariesArea under the concentration-time curve over 24 hours, crucial for understanding drug exposure and efficacy.[5]
LD50 (Lethal Dose, 50%) To be determinedThe dose required to kill 50% of a test population, indicating acute toxicity.

Experimental Protocols

Detailed methodologies are critical for ensuring both the safety of personnel and the reproducibility of experimental results. The following outlines a general protocol for determining the in vitro activity of this compound.

Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

This assay is a common method for assessing the antimycobacterial activity of compounds.

Methodology:

  • Preparation of Bacterial Suspension: A suspension of Mycobacterium tuberculosis (e.g., H37Ra strain) is prepared to a specific turbidity, corresponding to a known number of colony-forming units (CFUs).

  • Serial Dilution of Agent-18: this compound is serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A negative control (no agent) and a positive control (e.g., rifampicin) are included.[6]

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 6-7 days.[6]

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.[6]

  • Result Interpretation: The plate is incubated for an additional period, and the color change is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is the lowest concentration of the agent that prevents the color change from blue to pink.[6]

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is mandatory to prevent contamination and ensure environmental safety.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling a potent antitubercular agent in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh and prepare compound within a ventilated balance enclosure or isolator B->C D Perform experimental procedures in a certified fume hood or glove box C->D E Decontaminate all surfaces and equipment D->E F Segregate and label all waste streams E->F G Dispose of waste according to institutional and regulatory guidelines F->G

Caption: Workflow for safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. The following plan outlines the disposal procedure.

Key Disposal Steps:

  • Segregation: All contaminated materials, including PPE, consumables, and solutions, must be segregated into clearly labeled, leak-proof containers.[4]

  • Decontamination: Whenever possible, contaminated materials should be decontaminated before disposal. This may involve autoclaving for biological waste or chemical inactivation.[7][8]

  • Incineration: The preferred method for the final disposal of potent pharmaceutical waste is incineration by an approved environmental management vendor.[8][9]

  • Documentation: A complete record of all disposed materials, including quantities and disposal dates, must be maintained.[9]

The following diagram illustrates the decision-making process for the disposal of waste contaminated with this compound.

Disposal Plan for this compound Contaminated Waste Start Waste Generation Decision1 Is the waste contaminated with viable M. tuberculosis? Start->Decision1 Action1 Autoclave to decontaminate Decision1->Action1 Yes Decision2 Is the waste liquid or solid? Decision1->Decision2 No Action1->Decision2 LiquidWaste Collect in a labeled, sealed, and non-breakable container Decision2->LiquidWaste Liquid SolidWaste Place in a labeled, double-bagged hazardous waste container Decision2->SolidWaste Solid FinalDisposal Transfer to an approved environmental management vendor for incineration LiquidWaste->FinalDisposal SolidWaste->FinalDisposal

Caption: Disposal decision tree for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.